Melevodopa hydrochloride
描述
属性
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGNJLMSYIJWII-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045763 | |
| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-65-4 | |
| Record name | L-Dopa methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melevodopa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELEVODOPA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Melevodopa Hydrochloride: A Technical Guide to its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melevodopa (B1676178) hydrochloride, the methyl ester prodrug of levodopa (B1675098), represents a significant advancement in the therapeutic landscape of Parkinson's disease. This technical guide provides an in-depth exploration of its mechanism of action at the neuronal level. By leveraging enhanced physicochemical properties, melevodopa offers an improved pharmacokinetic profile compared to its parent compound, levodopa. This guide will detail its absorption, enzymatic conversion, transport across the blood-brain barrier, and final transformation into dopamine (B1211576) within presynaptic neurons. Quantitative data on its properties and pharmacokinetics are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its core pharmacology.
Introduction
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine in the striatum. Levodopa, the metabolic precursor of dopamine, has been the cornerstone of symptomatic treatment for decades. However, its therapeutic efficacy is often limited by its physicochemical properties and pharmacokinetic variability.[1][2] Melevodopa hydrochloride was developed to overcome these limitations. As a methyl ester of levodopa, it exhibits increased solubility and lipophilicity, which translates to more rapid and consistent absorption from the gastrointestinal tract.[1][3][4] This guide elucidates the journey of melevodopa from administration to its ultimate action as a dopamine replacement agent in the central nervous system.
Physicochemical and Pharmacokinetic Properties
This compound's enhanced therapeutic profile is rooted in its distinct physicochemical characteristics compared to levodopa. These properties lead to a more reliable pharmacokinetic profile, with reduced inter-patient and intra-patient variability.[3][4]
Physicochemical Properties
The esterification of the carboxylic acid group of levodopa significantly alters its physical properties, most notably its solubility and lipophilicity.
| Property | This compound | Levodopa | Reference |
| Molecular Weight | 247.68 g/mol | 197.19 g/mol | [5][6] |
| LogP (Predicted) | 1.642 | -2.9 | [5][7] |
| Water Solubility | Approx. 250-fold higher than Levodopa | Low | [3] |
Pharmacokinetic Profile
Clinical studies have demonstrated the superior pharmacokinetic profile of melevodopa in combination with carbidopa (B1219) (a peripheral dopa decarboxylase inhibitor) compared to standard levodopa/carbidopa formulations.
Note: The following data is a summary from the NCT00491998 clinical trial. Specific Cmax, Tmax, and AUC values were not presented in a tabular format in the available literature but the study concluded a more reliable L-dopa pharmacokinetic profile with V1512 (melevodopa/carbidopa).[3][8]
| Pharmacokinetic Parameter | Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa | Key Findings from NCT00491998 |
| Time to Cmax (Tmax) | Shorter | Longer | L-dopa absorption tended to be quicker.[3][8] |
| Maximum Concentration (Cmax) | Less Variable | More Variable | Pharmacokinetic parameters were generally less variable.[3][8] |
| Area Under the Curve (AUC) | Less Apparent Accumulation | More Apparent Accumulation | V1512 provides a more reliable L-dopa pharmacokinetic profile with less drug accumulation.[3][8] |
Mechanism of Action in Neurons
The therapeutic effect of this compound is a multi-step process that culminates in the replenishment of dopamine in the parkinsonian brain.
Absorption and Peripheral Conversion
Blood-Brain Barrier Transport
As levodopa, the molecule is transported across the blood-brain barrier (BBB) via the large neutral amino acid (L-NAA) transporter system. This is a saturable transport mechanism, and competition with dietary amino acids can influence the amount of levodopa that reaches the central nervous system.
Neuronal Uptake and Conversion to Dopamine
Once in the brain's extracellular fluid, levodopa is taken up by the remaining dopaminergic neurons in the substantia nigra. Inside the presynaptic terminal, the final and most crucial step occurs: the conversion of levodopa to dopamine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).
The newly synthesized dopamine is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). Upon neuronal firing, these vesicles release dopamine into the synaptic cleft, where it can stimulate postsynaptic dopamine receptors and alleviate the motor symptoms of Parkinson's disease.
The kinetic parameters for the conversion of L-DOPA to dopamine by human AADC have been determined:
| Enzyme | Substrate | Km | Vmax | Reference |
| Human Aromatic L-Amino Acid Decarboxylase (AADC) | L-DOPA | 414 µM | 482 pmol/min/g wet weight |
Figure 1: this compound's Neuronal Mechanism of Action
Experimental Protocols
The investigation of melevodopa's mechanism of action and pharmacokinetics relies on a variety of sophisticated analytical techniques.
Clinical Pharmacokinetic Study (Adapted from NCT00491998)
Objective: To compare the pharmacokinetic profiles of melevodopa/carbidopa and standard levodopa/carbidopa in Parkinson's disease patients.
Study Design: A single-center, randomized, double-blind, double-dummy, two-period crossover study.[3][8]
Participants: Male or female patients >30 years of age with a clinical diagnosis of idiopathic Parkinson's disease, experiencing motor fluctuations.
Interventions:
-
Treatment A: Melevodopa/carbidopa (100 mg/25 mg) effervescent tablets dissolved in water, administered with a placebo tablet.
-
Treatment B: Standard levodopa/carbidopa (100 mg/25 mg) tablets administered with a placebo effervescent solution.
Dosing Regimens:
-
Cohort 1: 7 doses over 24 hours.
-
Cohort 2: 4 doses over 12 hours.
-
Cohort 3: 2 doses over 12 hours in combination with entacapone (B1671355) (a COMT inhibitor).[3][8]
Pharmacokinetic Sampling: Blood samples were collected at predefined intervals after drug administration to determine the plasma concentrations of levodopa and carbidopa.
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector.
Figure 2: Clinical Trial Workflow for Pharmacokinetic Comparison
In Vivo Microdialysis for Neuronal Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions following the administration of melevodopa.
Protocol Outline:
-
Animal Model: Stereotaxic surgery is performed on a rat to implant a microdialysis guide cannula into the striatum.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Analysis: The collected dialysate samples are analyzed by HPLC with electrochemical detection (HPLC-ECD) to quantify the concentration of dopamine and its metabolites.
HPLC-ECD for Dopamine and Metabolites in Brain Dialysate
Instrumentation:
-
HPLC system with a pump, autosampler, and electrochemical detector.
-
Reversed-phase C18 column.
Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) at an acidic pH, containing an ion-pairing agent and a small percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).
Detection: Electrochemical detector set at an oxidizing potential sufficient to detect dopamine and its metabolites (e.g., +0.6 to +0.8 V).
Quantification: A standard curve is generated using known concentrations of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). The concentrations in the dialysate samples are determined by comparing their peak areas to the standard curve.
Figure 3: General Workflow for HPLC Analysis
Conclusion
This compound offers a refined approach to dopamine replacement therapy in Parkinson's disease. Its superior physicochemical properties translate into a more predictable and reliable pharmacokinetic profile, addressing some of the key limitations of standard levodopa therapy. The mechanism of action, while ultimately relying on the same final conversion to dopamine in the brain, is initiated by a more efficient delivery of the precursor molecule, levodopa. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of melevodopa and future prodrug strategies in the field of neuropharmacology. Further research to elucidate the precise kinetics of melevodopa hydrolysis by human esterases would provide a more complete quantitative understanding of its metabolic pathway.
References
- 1. This compound | ST-41769; ST 41769; trade name Levomet) | CAS# 1421-65-4 | methyl ester and prodrug form of levodopa | dopaminergic agent used as an anti-Dyskinesia drug| InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Levodopa | C9H11NO4 | CID 6047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Melevodopa Hydrochloride vs. Levodopa: A Technical Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levodopa (B1675098) remains the gold-standard therapy for Parkinson's disease, however, its physicochemical properties, including low aqueous solubility, can lead to variable absorption and motor fluctuations. Melevodopa (B1676178) hydrochloride, the methyl ester prodrug of levodopa, was developed to overcome these limitations. This technical guide provides an in-depth comparison of the bioavailability of melevodopa hydrochloride and levodopa, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic and experimental pathways. Melevodopa, formulated as a highly soluble effervescent tablet, demonstrates a more rapid and reliable absorption profile compared to standard levodopa formulations, characterized by a shorter time to maximum plasma concentration (Tmax) and less inter-patient variability.
Introduction
This compound is a prodrug of levodopa, meaning it is a pharmacologically inactive compound that is converted to the active drug, levodopa, within the body.[1] Specifically, it is the methyl ester of levodopa.[1] The primary rationale for the development of melevodopa was to enhance the aqueous solubility of levodopa. Melevodopa is approximately 250 times more soluble than levodopa, which allows for the formulation of rapidly dissolving oral preparations.[2] This improved solubility is intended to facilitate faster and more consistent absorption from the gastrointestinal tract, potentially leading to a quicker onset of clinical effect and reduced pharmacokinetic variability.[2][3]
Upon oral administration, melevodopa is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract and bloodstream to yield levodopa.[1] This conversion is designed to occur pre-hepatically, ensuring that the active moiety, levodopa, is readily available for absorption and subsequent transport across the blood-brain barrier.[2]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of levodopa following the administration of melevodopa/carbidopa and standard levodopa/carbidopa formulations from comparative clinical studies.
Table 1: Levodopa Pharmacokinetics from an Effervescent Melevodopa/Carbidopa Formulation (V1512) vs. Standard Levodopa/Carbidopa in Parkinson's Disease Patients. [2]
| Parameter | Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa | Observations from the Study |
| Area Under the Curve (AUC) | Approximately 8% lower | Higher | Levodopa exposure was slightly lower with V1512 over the entire dosing period. However, mean AUC values were higher for V1512 at specific time points (early morning and early afternoon), indicating more effective delivery. |
| Maximum Plasma Concentration (Cmax) | Up to 26% lower | Higher | Maximal levodopa levels were less variable with V1512 across dosing intervals. |
| Time to Maximum Plasma Concentration (Tmax) | Tended to be quicker | Slower | L-dopa absorption tended to be faster with V1512. |
| Variability | Less inter-patient and intra-patient variability | More variable | Pharmacokinetic parameters were generally less variable with V1512. |
| Drug Accumulation | Less apparent | More noticeable | There was less apparent accumulation of levodopa in plasma with V1512. |
Data is derived from the NCT00491998 study as reported by Stocchi et al. (2015). The study notes these are general trends and provides percentage differences rather than absolute values with standard deviations.[2]
Table 2: Levodopa Pharmacokinetics in Parkinson's Disease Patients with Small Intestinal Bacterial Overgrowth (SIBO). [4]
| Parameter | Melevodopa (liquid) | Standard Levodopa | p-value |
| Time to "On" (minutes) | 28.8 ± 11.5 | 55.5 ± 40.2 | 0.0004 |
| Tmax (minutes) | 28.2 ± 9.7 | 50.0 ± 11.0 | 0.002 |
| Area Under the Curve (AUC) | Not significantly different | Not significantly different | N/A |
Data from Fasano et al. (2014). Values are presented as mean ± standard deviation.[4]
Experimental Protocols
This section details the methodologies employed in key studies comparing melevodopa and levodopa bioavailability.
Clinical Study Design (Example from Stocchi et al., 2015)[2]
-
Study Type: Single-center, randomized, double-blind, double-dummy, two-period crossover study.
-
Participants: Patients with fluctuating Parkinson's disease.
-
Interventions:
-
Treatment A: Effervescent melevodopa/carbidopa (V1512; 100 mg/25 mg).
-
Treatment B: Standard-release levodopa/carbidopa tablets (100 mg/25 mg).
-
-
Dosing Cohorts:
-
Cohort 1: 7 doses over 24 hours.
-
Cohort 2: 4 doses over 12 hours.
-
Cohort 3: 2 doses over 12 hours in combination with entacapone (B1671355) (200 mg).
-
-
Pharmacokinetic Sampling: Blood samples were collected at specified time points to determine the plasma concentrations of levodopa and carbidopa.
-
Data Analysis: Pharmacokinetic parameters including AUC, Cmax, and Tmax were calculated using non-compartmental methods. The linear or logarithmic trapezoidal rule was used to calculate AUC.
Bioanalytical Method for Levodopa Quantification in Plasma (Representative Protocol)
-
Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Plasma samples are thawed from -80°C storage.
-
Protein precipitation is performed by adding a precipitating agent (e.g., perchloric acid or methanol) to a plasma aliquot.
-
An internal standard (e.g., a deuterated analog of levodopa) is added to each sample for accurate quantification.
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to an autosampler vial for analysis.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A constant flow rate is maintained.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of levodopa and the internal standard. Specific precursor-to-product ion transitions are monitored.
-
-
Quantification: A calibration curve is generated using standards of known levodopa concentrations in a biological matrix. The concentration of levodopa in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The lower limit of quantification for levodopa is typically in the low ng/mL range.[2]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Melevodopa and Levodopa
The following diagram illustrates the metabolic conversion of melevodopa to dopamine.
Metabolic conversion of melevodopa to dopamine.
Experimental Workflow for Comparative Bioavailability Study
This diagram outlines the typical workflow for a clinical study comparing the bioavailability of two drug formulations.
Crossover study workflow for bioavailability comparison.
Conclusion
The available evidence indicates that this compound, administered as a highly soluble effervescent formulation, offers a favorable pharmacokinetic profile compared to standard levodopa preparations. The key advantages lie in its potential for more rapid absorption, leading to a quicker onset of action, and reduced variability in plasma levodopa concentrations. These characteristics may translate into a more predictable and reliable clinical response, which is particularly beneficial for Parkinson's disease patients experiencing motor fluctuations. Further research with larger patient cohorts and standardized reporting of pharmacokinetic data would be valuable to fully elucidate the clinical benefits of this prodrug strategy.
References
- 1. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid melevodopa versus standard levodopa in patients with Parkinson disease and small intestinal bacterial overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Melevodopa Hydrochloride in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melevodopa (B1676178) hydrochloride, a methyl ester prodrug of levodopa (B1675098), is designed to overcome some of the pharmacokinetic limitations of levodopa, the gold standard for Parkinson's disease treatment. By increasing solubility and lipophilicity, melevodopa aims for more efficient and rapid absorption. This technical guide synthesizes the available preclinical pharmacokinetic data for melevodopa and its active metabolite, levodopa, providing a comprehensive overview for researchers and drug development professionals. Due to the limited availability of specific preclinical pharmacokinetic parameters for melevodopa hydrochloride, this document leverages extensive data from preclinical studies on levodopa to provide a comparative and predictive profile.
Introduction
Levodopa therapy is challenged by its variable absorption, short plasma half-life, and the development of motor fluctuations in patients with long-term use. This compound was developed to address these issues. As a prodrug, it is rapidly hydrolyzed to levodopa in the body.[1][2] Its enhanced solubility and lipophilicity are intended to facilitate faster and more consistent absorption from the gastrointestinal tract.[3] This guide details the pharmacokinetic profile of melevodopa in preclinical models, covering its absorption, distribution, metabolism, and excretion (ADME), and provides relevant experimental protocols.
Absorption and Bioavailability
Melevodopa is designed for enhanced absorption compared to levodopa. Studies suggest that on oral administration, the methyl ester form is more active than levodopa.[4] Preclinical studies in rats have shown that a nasal powder formulation of levodopa methyl ester (LDME) resulted in significantly higher absolute bioavailability (66.7% and 82.4% for different formulations) compared to oral levodopa (16.2%).[2] While specific oral bioavailability data for melevodopa in preclinical models is scarce, the increased lipophilicity of the ester form is expected to improve its passage across the intestinal wall.[3]
Table 1: Comparative Oral Bioavailability of Levodopa in Preclinical Models
| Animal Model | Bioavailability (%) | Reference |
| Dogs | ~35% | [1] |
| Rats | 16.2% (oral solution) | [2] |
Distribution
Upon absorption, melevodopa is rapidly converted to levodopa. Therefore, its distribution profile is expected to be similar to that of levodopa. Levodopa is transported across the blood-brain barrier (BBB) by the large neutral amino acid (LNAA) transporter.
A study evaluating a nasal powder formulation of levodopa methyl ester in rats demonstrated higher drug-targeting efficiencies to the brain (AUC brain/AUC plasma of 0.98-1.08) compared to oral levodopa (0.69).[2] This suggests that alternative delivery routes for melevodopa could potentially enhance its central nervous system (CNS) penetration.
Metabolism
Melevodopa is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to its active form, levodopa.[3] Levodopa then undergoes extensive metabolism primarily through two pathways: decarboxylation to dopamine (B1211576) by aromatic L-amino acid decarboxylase (AADC) and O-methylation to 3-O-methyldopa (3-OMD) by catechol-O-methyltransferase (COMT). To enhance the central bioavailability of levodopa, it is typically co-administered with a peripheral AADC inhibitor, such as carbidopa (B1219) or benserazide.
References
- 1. Dosage form design for improvement of bioavailability of levodopa II: bioavailability of marketed levodopa preparations in dogs and parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of formulated levodopa methyl ester nasal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Levodopa Prodrug: A Technical Guide to the Discovery and Development of Melevodopa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levodopa (B1675098) remains the cornerstone of symptomatic treatment for Parkinson's disease. However, its pharmacokinetic limitations, including poor solubility and variable absorption, have spurred the development of strategies to enhance its therapeutic profile. This technical guide provides an in-depth exploration of the discovery and development of Melevodopa, a methyl ester prodrug of levodopa. We will delve into the physicochemical properties that underpin its advantages, detail the experimental protocols for its synthesis and formulation, and present a comprehensive overview of its clinical evaluation. This guide aims to equip researchers and drug development professionals with a thorough understanding of the scientific journey of Melevodopa, from a conceptual prodrug strategy to a clinically applied therapeutic agent.
Introduction: The Rationale for a Levodopa Prodrug
Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the depletion of dopamine (B1211576) in the brain.[1] Levodopa, a dopamine precursor, can cross the blood-brain barrier and is converted to dopamine, thereby alleviating motor symptoms.[2] However, levodopa's low aqueous solubility and extensive peripheral metabolism necessitate frequent dosing and can lead to motor fluctuations in patients.[1]
The development of Melevodopa, the methyl ester of levodopa, was a direct response to these challenges.[3] By transiently modifying the chemical structure of levodopa, the prodrug approach aims to improve its physicochemical and pharmacokinetic properties without altering its fundamental mechanism of action.[1] Melevodopa was designed to be more soluble and to be rapidly and efficiently absorbed in the gastrointestinal tract, after which it is converted back to the active parent drug, levodopa, by ubiquitous esterase enzymes.[1][2]
This guide will provide a comprehensive technical overview of the key stages in the discovery and development of Melevodopa, from its synthesis and formulation to its clinical evaluation.
Physicochemical and Pharmacokinetic Profile
The primary advantage of Melevodopa lies in its improved physicochemical properties compared to levodopa, which directly translates to a more favorable pharmacokinetic profile.
Physicochemical Properties
Melevodopa hydrochloride is significantly more water-soluble than levodopa. This enhanced solubility is a critical factor in its formulation as a rapidly dissolving effervescent tablet.[3]
| Property | Levodopa | Melevodopa | Reference |
| Water Solubility | Low | ~250 times more soluble than levodopa | [3] |
| Chemical Formula | C₉H₁₁NO₄ | C₁₀H₁₃NO₄ | |
| Molar Mass | 197.19 g/mol | 211.217 g/mol | [3] |
Pharmacokinetic Properties
Clinical studies have demonstrated that the effervescent formulation of Melevodopa/carbidopa (B1219) (marketed as Sirio) leads to faster absorption and a more consistent plasma concentration of levodopa compared to standard-release levodopa/carbidopa tablets.[4]
| Pharmacokinetic Parameter | Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa | Reference |
| Time to Maximum Concentration (tmax) | Shorter | Longer | [4] |
| Maximum Plasma Concentration (Cmax) | Less variable | More variable | [4] |
| Area Under the Curve (AUC) | Less variable | More variable | [4] |
| Drug Accumulation | Less noticeable | More apparent | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of Melevodopa (levodopa methyl ester hydrochloride) is achieved through the esterification of levodopa. The following protocol is a representative example based on publicly available patent literature.
Materials:
-
Levodopa
-
Thionyl chloride or dry Hydrogen Chloride gas
-
Ethanol
-
Ether
-
Activated carbon
Procedure:
-
Esterification: Levodopa is dissolved in methanol. The solution is cooled, and thionyl chloride is added dropwise while maintaining a low temperature. Alternatively, dry hydrogen chloride gas is bubbled through the methanolic solution.
-
Reaction: The reaction mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Isolation: After the reaction is complete, the methanol and excess HCl are removed under reduced pressure.
-
Purification: The crude product is dissolved in ethanol, and activated carbon is added for decolorization. The solution is refluxed and then filtered while hot.
-
Crystallization: The filtrate is concentrated under reduced pressure, and ether or another suitable anti-solvent is added to induce crystallization of this compound as a white crystalline solid.
-
Drying: The crystals are collected by filtration and dried under vacuum.
Formulation of Melevodopa/Carbidopa Effervescent Tablets
The effervescent tablet formulation is designed for rapid dissolution in water prior to administration. The general composition includes the active pharmaceutical ingredients (APIs), effervescent agents, and other pharmaceutical excipients.
Components:
-
APIs: this compound, Carbidopa
-
Acidic Component: Citric acid, Tartaric acid, or a combination thereof
-
Alkaline Component: Sodium bicarbonate, Potassium bicarbonate, or a combination thereof
-
Binder: To ensure tablet integrity (e.g., povidone)
-
Lubricant: To prevent sticking to tablet press machinery (e.g., magnesium stearate)
-
Glidant: To improve powder flow (e.g., colloidal silicon dioxide)
-
Flavoring and Sweetening Agents: To improve palatability
Manufacturing Process (General Outline):
-
Granulation: The APIs and excipients (excluding the lubricant and some of the effervescent components) are mixed and granulated using a wet or dry granulation method to produce uniform granules.
-
Drying: If wet granulation is used, the granules are dried to a specific moisture content.
-
Blending: The dried granules are blended with the remaining excipients, including the lubricant.
-
Compression: The final blend is compressed into tablets using a tablet press.
-
Packaging: The effervescent tablets are packaged in moisture-proof packaging to prevent premature effervescence.
Pharmacokinetic Study Protocol
The following is a generalized protocol for a pharmacokinetic study comparing Melevodopa/carbidopa with standard levodopa/carbidopa, based on published clinical trial designs.[4]
Study Design:
-
Single-center, randomized, double-blind, double-dummy, two-period crossover study.
Participants:
-
Patients with Parkinson's disease experiencing motor fluctuations.
Interventions:
-
Treatment A: Melevodopa/carbidopa effervescent tablet dissolved in water, plus a placebo tablet.
-
Treatment B: Standard levodopa/carbidopa tablet, plus a placebo effervescent tablet dissolved in water.
Procedure:
-
Dosing: Patients receive single or multiple doses of the assigned treatment over a specified period (e.g., 12 or 24 hours).
-
Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of levodopa and carbidopa in the plasma samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (AUC, Cmax, tmax) are calculated from the plasma concentration-time data.
Clinical Development and Efficacy
The clinical development of Melevodopa has focused on its potential to improve the management of motor fluctuations in Parkinson's disease.
Clinical Trial Design
Pivotal clinical trials have been designed as randomized, double-blind, double-dummy, controlled studies to compare the efficacy and safety of Melevodopa/carbidopa with standard levodopa/carbidopa formulations.[1] The primary endpoint in many of these studies has been the change in total daily "OFF" time.[1]
Efficacy Data
Clinical studies have demonstrated that treatment with Melevodopa/carbidopa can lead to a reduction in "OFF" time for patients with Parkinson's disease.
| Study | Primary Endpoint | Melevodopa/Carbidopa Group | Standard Levodopa/Carbidopa Group | p-value | Reference |
| Stocchi et al. (2010) | Change in total daily OFF time | -39.4 minutes | +3.5 minutes | 0.07 | [1] |
While the primary endpoint in the study by Stocchi et al. (2010) did not reach statistical significance, there was a clear trend favoring the Melevodopa/carbidopa preparation.[1] The intragroup analysis showed a significant reduction in baseline daily OFF time for the Melevodopa/carbidopa group.[1]
Visualizations
Signaling Pathway: Melevodopa Metabolism and Action
Caption: Metabolic pathway of Melevodopa from oral administration to dopamine action in the brain.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a crossover pharmacokinetic study comparing Melevodopa and standard Levodopa.
Logical Relationship: Prodrug Development Strategy
Caption: The logical progression of the Melevodopa prodrug development strategy.
Conclusion
The development of Melevodopa exemplifies a successful application of the prodrug strategy to address the limitations of a well-established therapeutic agent. By improving the solubility and absorption of levodopa, Melevodopa, particularly in its effervescent formulation with carbidopa, offers a valuable therapeutic option for the management of motor fluctuations in Parkinson's disease. This technical guide has provided a comprehensive overview of the key scientific and clinical aspects of Melevodopa's development, offering insights for researchers and professionals in the field of drug discovery and development. Further research may continue to explore novel prodrug strategies to further optimize the delivery and efficacy of levodopa and other therapies for neurodegenerative diseases.
References
- 1. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104945270A - Synthesis method of L-dopa methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. US9290445B2 - Methods of synthesizing a levodopa ester prodrug - Google Patents [patents.google.com]
- 4. CN104945270B - A kind of synthetic method of L-dopa methyl ester hydrochloride - Google Patents [patents.google.com]
The Chemical Compass: An In-Depth Technical Guide to the Stability and Degradation of Melevodopa Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melevodopa (B1676178) hydrochloride, the methyl ester prodrug of levodopa, offers significant pharmacokinetic advantages in the management of Parkinson's disease, primarily due to its enhanced solubility and lipophilicity. However, these benefits are counterbalanced by the molecule's inherent chemical instability. This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Melevodopa hydrochloride. A thorough understanding of these characteristics is paramount for the development of robust and effective pharmaceutical formulations. This document details the principal degradation pathways, summarizes quantitative data from forced degradation studies of its primary degradant, and provides detailed experimental protocols for stability-indicating analytical methods.
Chemical Stability Profile of this compound
This compound is known to be susceptible to degradation under various conditions, primarily driven by its ester linkage and the catechol moiety. The stability of this compound is significantly influenced by pH, temperature, and the presence of moisture[1][2].
The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form Levodopa, which is itself an active pharmaceutical ingredient[1]. This hydrolysis is a critical factor to consider during formulation development, manufacturing, and storage to ensure the intended dosage form performance. The degradation process is pH-dependent, highlighting the need for careful pH control in any aqueous-based formulations or during manufacturing processes involving water[1].
From a thermal perspective, the stability of this compound can be influenced by its polymorphic form, with decomposition reportedly occurring after melting[1][3]. While specific degradation onset temperatures for this compound are not extensively documented in the public domain, its primary degradant, Levodopa, is known to be thermally stable up to 250°C[4].
Degradation Pathways
The degradation of this compound can be visualized as a two-stage process. The initial and most significant pathway is the hydrolysis to Levodopa. Subsequently, Levodopa itself can undergo further degradation under various stress conditions.
Primary Degradation Pathway: Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, yielding Levodopa and methanol. This reaction can be catalyzed by both acid and base.
Secondary Degradation Pathways of Levodopa
Once formed, Levodopa can degrade further through oxidation and other pH-dependent reactions. The catechol structure in Levodopa is prone to oxidation, which can lead to the formation of quinones and subsequent polymerization into melanin-like compounds. Under strongly alkaline conditions, a specific degradation product has been identified[5].
Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 4 hours | 55°C | No significant degradation | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | 55°C | 50.90% | [5] |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temperature | 23.46% | [5] |
| Neutral Hydrolysis | Water | 24 hours | 80°C | ~47% | [5] |
| Thermal | Dry Heat | - | Up to 250°C | Stable | [4] |
| Photolytic | UV Light | - | - | Stable | [5] |
Experimental Protocols
Forced Degradation Study Workflow
A typical workflow for a forced degradation study of this compound is outlined below. The goal is to induce degradation to a level that allows for the identification of degradation products and the validation of a stability-indicating analytical method.
Detailed Protocol for Forced Degradation of Levodopa
The following protocol is based on a published study on Levodopa and can be adapted for this compound, keeping in mind its higher lability.
-
Preparation of Stock Solution: Prepare a stock solution of Levodopa at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.01 M phosphoric acid for acidic and neutral conditions, and water for alkaline and oxidative conditions)[5].
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl. Heat the mixture at 55°C for 4 hours. Cool, neutralize with an appropriate volume of 0.2 N NaOH, and dilute to a final concentration for HPLC analysis[5].
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH. Heat the mixture at 55°C for 4 hours. Cool, neutralize with an appropriate volume of 0.2 N HCl, and dilute to a final concentration for HPLC analysis[5].
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration for HPLC analysis[5].
-
Thermal Degradation: Expose the solid drug substance to dry heat at a temperature relevant to the formulation process and storage (e.g., 80°C) for a specified period. Dissolve the stressed sample in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose the drug substance in a solid or solution state to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products, primarily Levodopa. The following is a representative method based on literature for Levodopa and its derivatives[6][7][8].
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[6][9].
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent like acetonitrile[6]. The pH of the mobile phase should be controlled to ensure good peak shape and resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min[9].
-
Detection Wavelength: Detection is typically carried out at a wavelength where both this compound and Levodopa have significant absorbance, for instance, around 280 nm[8].
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is recommended for reproducible results[6].
-
Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to a concentration within the linear range of the method.
Conclusion
The chemical stability of this compound is a critical attribute that must be carefully managed throughout the drug development process. The primary degradation pathway is hydrolysis to Levodopa, a reaction that is sensitive to pH and temperature. While this compound offers therapeutic advantages, its inherent instability necessitates the development of well-designed formulations and the implementation of stringent storage conditions to ensure product quality, safety, and efficacy. The experimental protocols and degradation pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important molecule. Further studies to quantify the degradation of this compound under specific stress conditions are warranted to build a more complete stability profile.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization and physicochemical investigation of this compound, a commercially available antiparkinsonian active substance - Repository of the Academy's Library [real.mtak.hu]
- 4. bch.ro [bch.ro]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. longdom.org [longdom.org]
- 9. sphinxsai.com [sphinxsai.com]
Melevodopa hydrochloride solubility in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of Melevodopa (B1676178) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melevodopa hydrochloride (levodopa methyl ester hydrochloride, LDME), is the methyl ester prodrug of levodopa (B1675098), the most widely used and effective treatment for Parkinson's disease.[1][2] A primary limitation of levodopa is its low aqueous solubility (approximately 5.0 mg/mL), which can impact formulation strategies and bioavailability.[1] this compound was developed to overcome this challenge, exhibiting significantly higher water solubility—reportedly 250 times greater than levodopa—making it a promising candidate for liquid formulations and potentially improving absorption.[1][2][3] This technical guide provides a detailed overview of the solubility of this compound in various aqueous and organic solvents, outlines the experimental protocols for its determination, and visualizes key processes relevant to its study.
Quantitative Solubility Data
The solubility of this compound is influenced by the solvent and its polymorphic form. A study by Kiss et al. (2021) investigated the solubility of two different crystal forms, designated LDME-I (the starting commercial material) and LDME-II (a new polymorph obtained after recrystallization). The solubility of both forms generally increases with the polarity of the solvent.[1]
Table 1: Solubility of this compound Polymorphs at 25 °C [1]
| Solvent | Polarity Index | Solubility of LDME-I (mg/mL) | Solubility of LDME-II (mg/mL) |
| Water | 9.0 | 912 | 614 |
| Methanol (MeOH) | 6.6 | 232 | 303 |
| Ethanol (EtOH) | 5.2 | 105 | 31.8 |
Additionally, qualitative and semi-quantitative data are available for other solvents:
-
Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO, with concentrations of 50 mg/mL and 100 mg/mL being reported as achievable.[4][5]
-
Water (General): Various sources confirm high water solubility, with one reporting a value of 50 mg/mL.[5]
Experimental Protocols
Solubility Determination via UV-Vis Spectrophotometry
This protocol details the method used to quantify the solubility of this compound in different solvents.[1][6]
Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.
Materials and Equipment:
-
This compound (LDME)
-
Solvents of interest (e.g., Water, Methanol, Ethanol)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (for sample clarification)
-
Thermostatic shaker or incubator
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations (e.g., 0.01-0.1 mg/mL) in each solvent to be tested.
-
Measure the absorbance of each standard solution at the quantification wavelength of 280 nm using the respective solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibrium, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample to remove any undissolved solid particles.
-
Dilute the clear, saturated solution with the same solvent to a concentration that falls within the range of the previously prepared calibration curve.[1]
-
Measure the absorbance of the diluted sample at 280 nm.
-
-
Calculation:
-
Use the absorbance value and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the saturation solubility of this compound in the solvent.
-
Crystallization Protocols for Polymorph Generation
Different crystalline forms (polymorphs) of an active pharmaceutical ingredient can exhibit different physicochemical properties, including solubility. The following methods were used to produce the LDME-II polymorph from the commercial LDME-I.[1]
A. Solvent Evaporation Method:
-
Dissolve this compound in a selected solvent (e.g., water, methanol, or ethanol). A concentration of 20 mg in 5 mL was used.[1]
-
Use a rotary evaporator at an elevated temperature and decreased pressure to evaporate the solvent.[1]
-
The resulting solid product is the LDME-II polymorph.
B. Antisolvent Addition Method:
-
Dissolve this compound in a suitable solvent in which it is highly soluble (e.g., 60 mg/mL in ethanol).[1]
-
While stirring continuously, add an antisolvent (a solvent in which the compound is poorly soluble, e.g., ethyl acetate) dropwise to the solution.[1]
-
The addition of the antisolvent causes the this compound to precipitate out of the solution as the LDME-II polymorph.
-
The resulting suspension is filtered to isolate the solid product.
Biochemical Pathway Context
This compound serves as a prodrug for levodopa, which is the direct metabolic precursor to dopamine (B1211576). Its therapeutic action is rooted in its ability to cross the blood-brain barrier and be converted into dopamine within the central nervous system, thereby replenishing the deficient neurotransmitter levels characteristic of Parkinson's disease.
References
Melevodopa Hydrochloride: A Prodrug Approach to Enhancing Dopamine Delivery in Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Melevodopa (B1676178) hydrochloride, the methyl ester prodrug of levodopa (B1675098), represents a significant advancement in the symptomatic treatment of Parkinson's disease. This technical guide provides a comprehensive overview of melevodopa's role as a dopamine (B1211576) precursor, focusing on its enhanced physicochemical properties, pharmacokinetic profile, and clinical implications. By leveraging its increased solubility and lipophilicity, melevodopa offers a more rapid and reliable delivery of levodopa to the systemic circulation and subsequently to the brain. This guide details the metabolic conversion of melevodopa, presents comparative pharmacokinetic data against standard levodopa formulations, and outlines the experimental protocols for its quantification in biological matrices. Furthermore, it includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of its mechanism and therapeutic potential.
Introduction: The Rationale for a Levodopa Prodrug
Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] Levodopa, a dopamine precursor, can cross the blood-brain barrier (BBB), where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), thereby replenishing depleted dopamine levels and alleviating motor symptoms.[1][2] However, conventional levodopa therapy is fraught with challenges, including poor solubility, erratic gastrointestinal absorption, and a short plasma half-life, which contribute to motor fluctuations and dyskinesias in the long term.
To overcome these limitations, melevodopa (levodopa methyl ester) was developed as a prodrug of levodopa.[3] The addition of a methyl ester group significantly enhances the molecule's physicochemical properties, leading to improved pharmacokinetic characteristics.[4][3] Melevodopa hydrochloride is the salt form of this prodrug, often formulated in combination with a DOPA decarboxylase inhibitor, such as carbidopa (B1219), to prevent its premature conversion to dopamine in the periphery.[5]
Physicochemical Properties and Formulation
The key advantage of this compound lies in its superior solubility compared to levodopa. Melevodopa is approximately 250 times more soluble than levodopa, allowing for the development of formulations, such as effervescent tablets, that ensure rapid and complete dissolution.[4] This high solubility facilitates faster gastric emptying and presentation to the site of absorption in the small intestine.[4]
Furthermore, the esterification of the carboxylic acid group increases the lipophilicity of melevodopa.[3] At physiological pH, melevodopa exists in a more non-ionized form compared to the ionized form of levodopa, which enhances its absorption across the intestinal wall.[4]
| Property | Levodopa | This compound | Reference(s) |
| Solubility in Water | ~5.0 mg/mL | ~1250 mg/mL (250x higher) | [4] |
| Lipophilicity (form at physiological pH) | Ionized | Non-ionized | [4] |
Mechanism of Action and Metabolic Pathway
This compound acts as a dopamine precursor through a two-step conversion process.
-
Hydrolysis to Levodopa: Following oral administration and absorption, melevodopa is rapidly and completely hydrolyzed to levodopa by ubiquitous esterase enzymes present in the gastrointestinal tract, blood, and other tissues.[3][6] This conversion is a critical step in its mechanism of action, releasing the active therapeutic agent, levodopa.
-
Conversion to Dopamine: The resulting levodopa is then transported across the blood-brain barrier via the large neutral amino acid (LNAA) transporter.[2] Within the brain, levodopa is decarboxylated by AADC to form dopamine, which can then stimulate dopamine receptors and alleviate the motor symptoms of Parkinson's disease.[2]
The co-administration of carbidopa, a peripheral DOPA decarboxylase inhibitor, is essential to prevent the premature conversion of levodopa to dopamine in the systemic circulation, thereby increasing the bioavailability of levodopa to the brain and reducing peripheral side effects.[5]
Pharmacokinetics: A Comparative Analysis
Clinical studies have demonstrated that the improved physicochemical properties of melevodopa translate into a more favorable pharmacokinetic profile for the resulting levodopa compared to standard levodopa formulations.
A randomized, double-blind, crossover study (NCT00491998) compared the pharmacokinetic profile of an effervescent melevodopa/carbidopa formulation (V1512) with standard-release levodopa/carbidopa tablets in patients with fluctuating Parkinson's disease.[4] The results indicated that the melevodopa formulation led to quicker absorption of levodopa and less variability in its pharmacokinetic parameters.[4]
| Parameter | Melevodopa/Carbidopa (V1512) | Levodopa/Carbidopa (Standard-Release) | Key Findings from NCT00491998 | Reference(s) |
| Time to Maximum Concentration (tmax) | Shorter | Longer | Levodopa absorption tended to be quicker with V1512. | [4] |
| Maximum Concentration (Cmax) | Up to 26% lower | Higher | Less variability in Cmax with V1512 across dosing intervals. | [4] |
| Area Under the Curve (AUC) | Approximately 8% lower | Higher | More consistent levodopa exposure with V1512. | [4] |
| Variability | Less inter- and intra-patient variability | More inter- and intra-patient variability | Pharmacokinetic parameters were generally less variable with V1512. | [4] |
| Drug Accumulation | Less apparent accumulation | More apparent accumulation | More reliable absorption of the previous dose with V1512. | [4] |
These findings suggest that the effervescent melevodopa formulation provides a more reliable and consistent delivery of levodopa, which may translate to a more predictable clinical response and a reduction in motor fluctuations.[4][5]
Clinical Efficacy and Safety
Clinical trials have evaluated the efficacy and safety of melevodopa/carbidopa effervescent tablets in patients with Parkinson's disease experiencing motor fluctuations.
In a randomized, double-blind, double-dummy, controlled parallel-group study involving 221 patients, the melevodopa/carbidopa formulation showed a trend towards a greater reduction in total daily "OFF" time compared to standard levodopa/carbidopa tablets, although the primary endpoint was not met with statistical significance (p=0.07).[3] In the intragroup analysis, the melevodopa/carbidopa group experienced a significant reduction in baseline daily "OFF" time.[3] The safety profile of the melevodopa formulation was comparable to that of standard levodopa, with no unexpected adverse events reported.[3]
Experimental Protocols: Quantification of Melevodopa and Levodopa in Human Plasma
The quantification of melevodopa and its active metabolite, levodopa, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.
Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., a deuterated analog of levodopa or carbidopa).
-
Add 240 µL of 0.4 M perchloric acid to precipitate plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the samples at 20,093 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject a specific volume (e.g., 20 µL) of the final extract into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solution containing a small percentage of an acid (e.g., 0.2% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will depend on the specific column and analytes.
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Conclusion and Future Directions
This compound offers a promising alternative to conventional levodopa formulations, addressing some of the key pharmacokinetic challenges that contribute to motor complications in Parkinson's disease. Its enhanced solubility and lipophilicity lead to a more rapid and reliable absorption of levodopa, resulting in a more consistent plasma concentration profile. While clinical trials have shown a favorable trend in reducing "OFF" time, further large-scale studies are needed to definitively establish its superiority over standard levodopa. The development of advanced analytical methods for the simultaneous quantification of melevodopa, levodopa, and their metabolites will be crucial for future clinical development and therapeutic drug monitoring to optimize treatment for individual patients. The prodrug approach exemplified by melevodopa holds significant potential for improving the management of Parkinson's disease and serves as a valuable paradigm for the development of other neurotherapeutics.
References
- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of levodopa, carbidopa and methyldopa in human plasma samples using HPLC-DAD combined with second-order calibration based on alternating trilinear decomposition algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of Melevodopa Hydrochloride for In Vivo Research
Application Note
Melevodopa hydrochloride, the methyl ester prodrug of levodopa (B1675098), offers significantly enhanced aqueous solubility compared to its parent compound, making it a versatile candidate for in vivo studies in neuroscience and pharmacology.[1][2] This document provides detailed protocols for the preparation of this compound solutions for various administration routes in animal models, ensuring optimal solubility, stability, and reproducibility for pre-clinical research.
This compound is approximately 250 times more water-soluble than levodopa, allowing for the preparation of high-concentration liquid formulations.[1] It is commercially available in effervescent tablet forms for clinical use, which underscores its favorable solubility characteristics.[3][4][5][6] For laboratory research, it can be dissolved in a range of vehicles, from simple aqueous solutions to complex formulations designed to enhance stability and bioavailability.
The selection of an appropriate solvent system is critical and depends on the intended route of administration (e.g., oral, intravenous, intraperitoneal) and the desired concentration. While this compound's primary degradation product is the active compound levodopa, its inherent chemical instability necessitates careful handling and preparation of solutions.[1][2] Factors such as pH, temperature, and exposure to light can influence the stability of the prepared solution.[7]
This protocol outlines methods for preparing this compound in physiological saline for oral administration, as well as more complex vehicle systems for parenteral routes or for studies requiring specific formulation properties.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvent systems commonly used for in vivo and in vitro studies.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (403.75 mM) | Ultrasonic assistance may be required.[8] |
Table 2: In Vivo Formulation Solubility
| Vehicle Composition | Solubility | Administration Route |
| Physiological Saline | Sufficient for 20, 40, and 80 mg/kg doses | Intragastric perfusion[9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Parenteral (e.g., IP, IV) |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Parenteral (e.g., IP, IV) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Parenteral (e.g., IP, IV) |
| 0.5% Carboxymethylcellulose Sodium (CMC Na) | Suspension | Oral Gavage[9] |
Experimental Protocols
Protocol 1: Preparation of this compound in Physiological Saline for Oral Gavage
This protocol is suitable for studies requiring a simple aqueous solution for oral administration.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
pH meter and adjustment solutions (1N HCl, 1N NaOH) (optional)
Procedure:
-
Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., in mg/kg) and dosing volume (e.g., in mL/kg).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: a. Transfer the weighed powder into a sterile conical tube. b. Add the required volume of physiological saline. c. Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. For larger volumes, a magnetic stirrer can be used at room temperature.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
pH Measurement (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a physiologically compatible range (e.g., pH 6.5-7.5) using dilute HCl or NaOH.
-
Storage: Prepare the solution fresh on the day of use. If short-term storage is necessary, protect the solution from light and store at 2-8°C. Note that the stability of levodopa solutions can be enhanced by refrigeration.[7]
Protocol 2: Preparation of this compound in a Co-Solvent System for Parenteral Administration
This protocol is designed for situations where a higher concentration or specific formulation characteristics are needed for parenteral routes (e.g., intraperitoneal, intravenous).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile physiological saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate component volumes: Based on the final desired volume and the formulation ratio (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), calculate the required volume of each component.
-
Initial Dissolution in DMSO: a. Weigh the required amount of this compound and place it in a sterile conical tube. b. Add the calculated volume of DMSO. c. Vortex until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sequential Addition of Co-solvents: a. Add the calculated volume of PEG300 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture. b. Add the calculated volume of Tween-80 and vortex again until the solution is clear. c. Finally, add the calculated volume of physiological saline in a stepwise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
Final Inspection: The final solution should be a clear, homogenous solution.
-
Storage: This formulation should be prepared fresh before each experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound conversion.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. V1512 (melevodopa/carbidopa) for the Treatment of Parkinson’s Disease, Italy - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | ST-41769; ST 41769; trade name Levomet) | CAS# 1421-65-4 | methyl ester and prodrug form of levodopa | dopaminergic agent used as an anti-Dyskinesia drug| InvivoChem [invivochem.com]
Application Notes and Protocols for Melevodopa Hydrochloride Formulation in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremors. Levodopa (B1675098) (L-dopa) remains the gold-standard treatment, but its efficacy can be hampered by poor solubility and pharmacokinetic variability. Melevodopa hydrochloride, the methyl ester prodrug of levodopa, offers significantly higher aqueous solubility (approximately 250 times greater than L-dopa), which can lead to more rapid and consistent absorption.[1][2] This attribute makes it a compelling candidate for investigation in preclinical animal models of Parkinson's disease to explore its potential for improved therapeutic outcomes.
These application notes provide detailed protocols for the formulation and administration of this compound to common neurotoxin-induced animal models of Parkinson's disease, along with methodologies for subsequent behavioral and neurochemical analyses.
Animal Models of Parkinson's Disease
Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration observed in Parkinson's disease. The two most common models are the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model in mice.[3][4][5]
-
6-OHDA Rat Model: Unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum of rats leads to a progressive loss of dopaminergic neurons in the nigrostriatal pathway.[3] This results in quantifiable motor deficits in the contralateral limbs.
-
MPTP Mouse Model: Systemic administration of MPTP in mice causes selective destruction of dopaminergic neurons in the substantia nigra.[6][7] The extent of the lesion and the resulting behavioral deficits can be modulated by the dosing regimen.[8]
This compound Formulation and Administration
The high solubility of this compound allows for straightforward preparation of solutions for various routes of administration.
Formulation Protocol
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the required concentration of this compound based on the desired dosage and administration volume.
-
Aseptically weigh the appropriate amount of this compound powder.
-
Dissolve the powder in sterile saline or sterile water for injection. This compound is readily soluble in aqueous solutions.[1]
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for optimal results.
Table 1: Example Formulation for Intraperitoneal Injection in Rats
| Parameter | Value |
| Target Dosage | 25 mg/kg |
| Animal Weight | 250 g |
| Total Dose per Animal | 6.25 mg |
| Injection Volume | 1 mL/kg |
| Required Concentration | 25 mg/mL |
| Preparation | Dissolve 250 mg of this compound in 10 mL of sterile saline. |
Administration Protocol
It is crucial to co-administer this compound with a peripheral dopa decarboxylase inhibitor (DDI) such as carbidopa (B1219) or benserazide (B1668006). This prevents the premature conversion of levodopa to dopamine (B1211576) in the periphery, thereby increasing its bioavailability in the brain and reducing peripheral side effects.[9]
Procedure:
-
Administer the DDI (e.g., carbidopa at 25 mg/kg or benserazide at 12 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to this compound administration.[9][10]
-
Administer the prepared this compound solution via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
Experimental Protocols
Behavioral Assessment
A battery of behavioral tests should be performed to assess motor function before and after treatment.
1. Rotational Behavior Test (for 6-OHDA lesioned rats): This test measures motor asymmetry.
-
Procedure: Administer a dopamine agonist, such as apomorphine (B128758) (0.1 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.), to induce rotational behavior.[11][12] Place the rat in a circular arena and record the number of full 360° turns (ipsilateral and contralateral to the lesion) over a set period (e.g., 90 minutes). A reduction in net rotations following treatment indicates therapeutic efficacy.
2. Cylinder Test (for 6-OHDA lesioned rats): This test assesses forelimb use asymmetry for postural support.
-
Procedure: Place the rat in a transparent cylinder and record the number of times it rears and touches the cylinder wall with its ipsilateral, contralateral, or both forelimbs. An increase in the use of the contralateral forelimb after treatment suggests functional recovery.
3. Rotarod Test (for MPTP mice and 6-OHDA rats): This test evaluates motor coordination and balance.
-
Procedure: Place the animal on a rotating rod with accelerating speed. Record the latency to fall from the rod. An increased latency to fall indicates improved motor function.
4. Grip Strength Test (for MPTP mice and 6-OHDA rats): This test measures muscle strength.
-
Procedure: Allow the animal to grasp a wire grid connected to a force gauge. Gently pull the animal away from the grid until it releases its grip. The peak force exerted is recorded. An increase in grip strength suggests a therapeutic effect.[13]
Table 2: Summary of Behavioral Tests and Measured Parameters
| Behavioral Test | Animal Model | Primary Parameter Measured | Expected Outcome with Effective Treatment |
| Rotational Behavior | 6-OHDA Rat | Net rotations (contralateral - ipsilateral) | Decrease in net rotations |
| Cylinder Test | 6-OHDA Rat | Percentage of contralateral limb use | Increase in contralateral limb use |
| Rotarod Test | MPTP Mouse, 6-OHDA Rat | Latency to fall (seconds) | Increase in latency to fall |
| Grip Strength Test | MPTP Mouse, 6-OHDA Rat | Peak force (grams) | Increase in grip strength |
Neurochemical Analysis
Post-mortem analysis of brain tissue is essential to quantify the neuroprotective or restorative effects of this compound.
1. Brain Tissue Collection and Preparation:
-
Procedure: At the end of the study, euthanize the animals and rapidly dissect the brains. Isolate the striatum and substantia nigra. For neurochemical analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C. For immunohistochemistry, perfuse the animals with paraformaldehyde and process the brains for sectioning.
2. High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites:
-
Procedure: Homogenize the brain tissue and analyze the supernatant using HPLC with electrochemical detection to quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[8] An increase in dopamine levels in the lesioned hemisphere is indicative of a positive treatment effect.
3. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Procedure: Stain brain sections with an antibody against TH, the rate-limiting enzyme in dopamine synthesis. Quantify the density of TH-positive neurons in the substantia nigra and nerve terminals in the striatum. An increase in TH-positive staining suggests neuroprotection or sprouting of dopaminergic neurons.
Table 3: Key Neurochemical and Histological Endpoints
| Analysis Technique | Brain Region | Measured Parameter | Expected Outcome with Effective Treatment |
| HPLC | Striatum | Dopamine (DA), DOPAC, HVA levels | Increased levels of DA, DOPAC, and HVA |
| Immunohistochemistry | Substantia Nigra | Number of TH-positive neurons | Increased number of TH-positive neurons |
| Immunohistochemistry | Striatum | Density of TH-positive fibers | Increased density of TH-positive fibers |
Signaling Pathways and Experimental Workflow
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neurochemical findings in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. modelorg.com [modelorg.com]
- 9. Altered pharmacokinetics of L-dopa metabolism in rat striatum deprived of dopaminergic innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levodopa treatment for low-dose 6-OHDA-treated mice [protocols.io]
- 11. biomed.cas.cz [biomed.cas.cz]
- 12. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Additive Effects of Levodopa and a Neurorestorative Diet in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melevodopa Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Melevodopa hydrochloride, a prodrug of Levodopa (L-DOPA), in various cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key assays, summarizes relevant quantitative data, and visualizes associated signaling pathways and workflows.
Introduction to this compound
This compound is the methyl ester of Levodopa, designed to offer improved solubility and bioavailability compared to its parent drug.[1][2] Levodopa is a cornerstone in the treatment of Parkinson's disease, acting as a precursor to dopamine (B1211576) and replenishing its depleted levels in the brain.[1][2] In cell culture, this compound serves as a valuable tool to investigate the cellular effects of increased dopamine levels, neurotoxicity, and potential therapeutic applications in neurodegenerative diseases and cancer.
Mechanism of Action
Once administered to cells, this compound is readily hydrolyzed by cellular esterases into Levodopa. Levodopa is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[2] The increased intracellular dopamine levels can influence various cellular processes, including signaling pathways related to cell survival, apoptosis, and oxidative stress.
Data Presentation: Effects of Levodopa/Melevodopa on Cell Viability and Apoptosis
The following tables summarize quantitative data on the effects of Levodopa, the active form of Melevodopa, on various cell lines. This data can serve as a starting point for designing experiments with this compound.
Note: Specific IC50 values for this compound are not widely reported in the literature. The data for Levodopa is presented as a close surrogate, given that Melevodopa is its prodrug. Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific cell line and experimental conditions.
| Cell Line | Compound | Assay | Concentration (µM) | Incubation Time (hours) | Result (% of Control) | Reference |
| SH-SY5Y (Neuroblastoma) | Levodopa | MTT | 100 | 24 | ~80% Viability | [3] |
| SH-SY5Y (Neuroblastoma) | Levodopa | MTT | 250 | 24 | ~60% Viability | [3] |
| Mesencephalic Neurons | Levodopa | Cell Count | 200 | 48 | 69.7% Survival | [4] |
| PC12 (Pheochromocytoma) | Levodopa | Cell Counting | 200 | Not Specified | Decreased Viability | [5] |
Table 1: Effect of Levodopa on Neuronal Cell Viability
| Cell Line | Compound | Assay | Concentration (µM) | Incubation Time (hours) | Result | Reference |
| SH-SY5Y (Neuroblastoma) | Levodopa | Caspase-3 Activity | 100-250 | 8 | Increased Caspase-3 Activity | [3] |
| SH-SY5Y (Neuroblastoma) | Levodopa | Western Blot (Cleaved Caspase-3) | 200 | Not Specified | Increased Cleaved Caspase-3 | [5] |
| Mesencephalic Neurons | Levodopa | [3H]DA Uptake | 200 | 48 | Decreased to 42.3% of Control | [4] |
Table 2: Induction of Apoptosis by Levodopa in Neuronal Cells
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM), calculate the required mass of this compound.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution.[6] For compounds with high aqueous solubility, sterile water can also be used.[1]
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.[7]
Cell Viability Assessment using MTT Assay
This protocol describes a method to assess the effect of this compound on the viability of adherent cell lines.
Materials:
-
Adherent cells (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Suspension or adherent cells
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways Influenced by this compound
Melevodopa, through its conversion to dopamine, can impact key signaling pathways involved in cell survival and apoptosis.
Caption: Melevodopa Signaling Pathways.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: Melevodopa Experimental Workflow.
Applications in Research
Neuroscience Research
-
Modeling Parkinson's Disease: this compound can be used in neuronal cell lines (e.g., SH-SY5Y, PC12) to mimic the effects of Levodopa therapy and study mechanisms of dopamine-induced cytotoxicity and oxidative stress.[3][8]
-
Investigating Neuroprotection: Researchers can co-administer neuroprotective agents with this compound to assess their ability to mitigate its potential toxic effects.
-
Signaling Pathway Analysis: The compound is useful for elucidating the role of pathways like PI3K/Akt and JNK in dopamine-related cell fate decisions.
Cancer Research
-
Anticancer Potential: Levodopa and its derivatives have been investigated for their effects on cancer cells, particularly melanoma.[1] However, the relationship is complex and requires further investigation.[9]
-
Drug Repurposing: this compound can be screened against various cancer cell lines to identify potential anti-neoplastic activities.
-
Combination Therapies: Studies can be designed to evaluate the synergistic or antagonistic effects of this compound when combined with established chemotherapeutic agents.
Conclusion
This compound is a valuable research tool for investigating the cellular impacts of the dopamine precursor, Levodopa. The protocols and data provided herein offer a foundation for researchers to design and execute robust in vitro studies. It is crucial to optimize experimental conditions, including drug concentrations and incubation times, for each specific cell line and research question. The provided diagrams offer a visual guide to the underlying molecular pathways and a structured approach to experimental design.
References
- 1. Inhibition of transformation by levodopa-carbidopa in lymphocytes derived from patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Levodopa Activates Apoptosis Signaling Kinase 1 (ASK1) and Promotes Apoptosis in a Neuronal Model: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axionbiosystems.com [axionbiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. SH-SY5Y culturing [protocols.io]
- 9. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Melevodopa Hydrochloride Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and development of intranasal delivery systems for Melevodopa hydrochloride (a water-soluble ester prodrug of levodopa). The aim of these systems is to provide a non-invasive, rapid-onset alternative for the treatment of Parkinson's disease, potentially bypassing the gastrointestinal tract and first-pass metabolism to deliver levodopa (B1675098) directly to the brain.[1][2][3]
Introduction to Intranasal Melevodopa Delivery
This compound is investigated for intranasal administration to leverage the unique anatomy of the nasal cavity, which offers a large surface area for drug absorption and a direct pathway to the central nervous system via the olfactory and trigeminal nerves.[1][2] This route of administration is being explored to achieve rapid systemic absorption and brain targeting of levodopa, which could be particularly beneficial for managing "off" episodes in Parkinson's disease patients.[4][5] Research has focused on various formulations, including powders, nanoparticles, and in situ gels, to enhance bioavailability and brain drug delivery.[1][6][7]
Formulation Strategies and Characterization
A variety of formulation approaches have been explored to optimize the intranasal delivery of Melevodopa and Levodopa. The selection of excipients and formulation type is critical to achieving desired characteristics such as stability, mucoadhesion, and controlled release.
Nanoparticulate Systems
Nanoparticles, such as those made from chitosan (B1678972) or poly(lactic-co-glycolic acid) (PLGA), have been shown to improve the brain uptake of levodopa.[7][8] These systems can protect the drug from enzymatic degradation, enhance its permeation across the nasal mucosa, and provide sustained release.[1][8]
In Situ Gelling Systems
Thermo-reversible gels, often formulated with poloxamers, are liquid at room temperature for ease of administration and transform into a gel at body temperature.[7] This in situ gelling property increases the residence time of the formulation in the nasal cavity, allowing for enhanced drug absorption.[9]
Powder Formulations
Dry powder formulations of Melevodopa have been investigated for their potential to offer better stability compared to liquid formulations.[10] Excipients like hydroxypropyl methylcellulose (B11928114) (HPMC) can be included to improve mucoadhesion and control the release of the drug.[11]
Data Presentation: Formulation and Pharmacokinetic Parameters
The following tables summarize quantitative data from various studies on intranasal Melevodopa and Levodopa delivery systems.
Table 1: Physicochemical Properties of Intranasal Formulations
| Formulation Type | Polymer/Excipient | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles | Chitosan/TPP | Levodopa | 187.3 - 210.4 | Up to 89.78 | - | [1] |
| Chitosan Nanoparticles | Chitosan | Levodopa & Selegiline | 109.9 ± 1.30 | 91.03 ± 3.02 (Levodopa) | - | [1] |
| Gelatin Microspheres | Gelatin | Levodopa | 16,200 ± 4,200 | - | - | [1] |
| PLGA Nanoparticles | PLGA | Levodopa | - | - | - | [8] |
Table 2: In Vitro and Ex Vivo Permeation Data
| Formulation Type | Membrane | Permeation Rate (Jss) | Enhancement Ratio | Reference |
| Levodopa In Situ Gel with α-bisabolol | Porcine Nasal Mucosa | 2.00 µg·cm⁻²·min⁻¹ | - | [12] |
| Levodopa In Situ Gel (reference) | Porcine Nasal Mucosa | 1.35 µg·cm⁻²·min⁻¹ | - | [12] |
| Melevodopa Powder Formulations | Rabbit Nasal Mucosa | 1.07 ± 0.39 mg/cm²/hr (appearance of L-dopa) | - | [10][13] |
| Melevodopa Solution Formulations | Rabbit Nasal Mucosa | 0.35 ± 0.08 mg/cm²/hr (appearance of L-dopa) | - | [10][13] |
| Levodopa Pharmacosomes (F7) | Porcine Nasal Mucosa | 302.13 µg/cm²/hr | 3.12 (vs. drug solution) | [14] |
Table 3: In Vivo Pharmacokinetic Parameters in Animal Models
| Formulation | Animal Model | Route | Absolute Bioavailability (%) | Cmax | Tmax | AUC (brain)/AUC (plasma) | Reference |
| Levodopa Nasal Preparation with C-dopa | Rat | Intranasal | 45.4 | - | < 30 min | - | [4] |
| Levodopa Oral Preparation with C-dopa | Rat | Oral | 17.7 | - | - | - | [4] |
| Melevodopa Nasal Powder with Carbopol | Rat | Intranasal | 82.4 | - | - | 0.98 - 1.08 | [6] |
| Melevodopa Nasal Powder without Carbopol | Rat | Intranasal | 66.7 | - | - | - | [6] |
| Levodopa Oral Preparation | Rat | Oral | 16.2 | - | - | 0.69 | [6] |
| Levodopa-loaded Chitosan Nanoparticles | - | Intranasal | - | 17-fold higher dopamine (B1211576) concentration in brain vs. solution | - | 1.4-fold enhanced brain bioavailability of dopamine | [1] |
| L-DOPA - PC Nasal Drops | Rabbit | Intranasal | 244.4 (relative to Madopar 125) | - | - | - | |
| Levodopa Hydrogel | Mouse | Intranasal | 4.1 times more brain uptake than intravenous | - | 10 min | - | [9] |
| Levodopa-loaded Chitosan Nanoparticles | - | Intranasal | - | - | 60 min | - |
Experimental Protocols
Protocol for Preparation of Chitosan Nanoparticles Loaded with Levodopa
This protocol is based on the ionic gelation method.[7]
Materials:
-
Levodopa
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Procedure:
-
Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with magnetic stirring until a clear solution is obtained.
-
Dissolve Levodopa in the chitosan solution.
-
Prepare a TPP solution (e.g., 0.1% w/v) in purified water.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation of nanoparticles.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) for characterization and in vivo studies.
Protocol for In Vitro Drug Release Study using Franz Diffusion Cell
This protocol describes a typical in vitro release study for intranasal formulations.[11]
Apparatus and Materials:
-
Franz diffusion cell apparatus
-
Synthetic or natural membrane (e.g., dialysis membrane, porcine nasal mucosa)
-
Phosphate buffered saline (PBS), pH 6.4 (simulated nasal fluid)
-
The test formulation (e.g., nanoparticle suspension, in situ gel)
-
Magnetic stirrer
-
Water bath or heating block
Procedure:
-
Mount the membrane on the Franz diffusion cell between the donor and receptor compartments, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and place a small magnetic stir bar.
-
Accurately apply a known quantity of the formulation onto the membrane in the donor compartment.
-
Maintain the temperature of the apparatus at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the medium from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a validated analytical method, such as HPLC.
-
Calculate the cumulative amount of drug released over time.
Protocol for Ex Vivo Permeation Study
This protocol outlines the procedure for assessing drug permeation across nasal mucosa.[12][14]
Materials:
-
Freshly excised animal nasal mucosa (e.g., porcine or rabbit)
-
Franz diffusion cell apparatus
-
Krebs-Ringer solution or other suitable physiological buffer
-
The test formulation
-
Surgical tools for mucosa excision
Procedure:
-
Obtain fresh nasal tissue from the animal and carefully excise the nasal mucosa.
-
Mount the mucosal tissue on the Franz diffusion cell with the mucosal side facing the donor compartment.
-
Follow steps 2-7 as described in the in vitro drug release protocol (Section 4.2), using a physiological buffer in the receptor compartment.
-
At the end of the study, the mucosa can be washed to determine the amount of drug retained in the tissue.
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for an in vivo pharmacokinetic study.[4][6] All animal procedures must be approved by an Institutional Animal Care and Use Committee.
Animals and Housing:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Procedure:
-
Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
For intranasal administration, carefully instill a known volume of the formulation into one nostril using a micropipette or a specialized nasal administration device.
-
For intravenous administration (for bioavailability calculation), inject the drug solution into the tail vein.
-
For oral administration, administer the drug solution or suspension via oral gavage.
-
Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
At the end of the study, euthanize the animals and collect the brains.
-
Process and store all plasma and brain tissue samples at -80°C until analysis.
-
Quantify the concentration of Melevodopa and/or Levodopa in the plasma and brain homogenates using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using appropriate software.
Signaling Pathways and Experimental Workflows
Levodopa to Dopamine Conversion and Signaling Pathway
Levodopa, the metabolic precursor of dopamine, is transported across the blood-brain barrier.[13] In the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[4][13] This newly synthesized dopamine is released into the synaptic cleft and binds to dopamine receptors (D1 and D2) on the postsynaptic neurons in the striatum, thereby restoring dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Basal Ganglia (Section 3, Chapter 4) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 6. Levodopa-induced dyskinesia and striatal signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extrastriatal Dopaminergic Circuits of the Basal Ganglia [frontiersin.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Basal ganglia - Wikipedia [en.wikipedia.org]
- 10. Frontiers | What Mechanisms Are Responsible for the Reuptake of Levodopa-Derived Dopamine in Parkinsonian Striatum? [frontiersin.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Neuroanatomy, Basal Ganglia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neurology.org [neurology.org]
Application Notes and Protocols for the Laboratory Preparation of Melevodopa Hydrochloride Effervescent Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melevodopa, the methyl ester of levodopa (B1675098), is a prodrug developed to improve the solubility and absorption of levodopa, a primary treatment for Parkinson's disease.[1][2][3][4][5] Its hydrochloride salt, Melevodopa hydrochloride, boasts significantly higher water solubility than levodopa, making it an excellent candidate for liquid formulations, such as effervescent tablets.[1] Effervescent formulations offer rapid disintegration and dissolution, leading to faster onset of action and potentially improved patient compliance.
These application notes provide a comprehensive guide for the preparation and evaluation of a this compound effervescent formulation for laboratory use. The protocols outlined below cover the formulation, manufacturing process, and essential quality control tests to ensure the development of a stable and effective dosage form.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental for formulation development.
| Property | Value | Reference |
| Chemical Name | methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | [5] |
| Molecular Formula | C₁₀H₁₄ClNO₄ | [5] |
| Molecular Weight | 247.68 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in water | [4][5] |
| pKa | Data not readily available in the searched literature. |
Formulation and Manufacturing Protocol
This section details a representative formulation and a step-by-step wet granulation method for preparing this compound effervescent granules, which can then be compressed into tablets.
Illustrative Formulation
The following formulation is based on a patent for a Melevodopa-Carbidopa effervescent tablet and can be adapted for laboratory-scale preparation. For a formulation containing only this compound, the Carbidopa can be omitted and the quantities of other excipients adjusted accordingly.
| Ingredient | Quantity per Tablet (mg) | Function |
| This compound | 125.6 (equivalent to 100 mg Levodopa) | Active Pharmaceutical Ingredient |
| Carbidopa | 25 | Dopa-decarboxylase inhibitor |
| Fumaric Acid | 800 | Acid source for effervescence |
| Sodium Glycine Carbonate | 600 | Base source for effervescence |
| Lactose | 200 | Diluent/Filler |
| Polyethylene Glycol (PEG) 6000 | 50 | Lubricant |
| Aspartame | 20 | Sweetener |
| Lemon Flavor | 30 | Flavoring agent |
Laboratory-Scale Wet Granulation Protocol
Materials and Equipment:
-
This compound
-
Effervescent base components (e.g., citric acid, tartaric acid, sodium bicarbonate)
-
Binder (e.g., PVP K30)
-
Granulating fluid (e.g., ethanol (B145695) or isopropanol)
-
Planetary mixer or high-shear granulator
-
Sieves (e.g., 12-mesh and 20-mesh)
-
Fluid bed dryer or drying oven
-
Tablet press
Procedure:
-
Weighing and Blending: Accurately weigh all the intracranular ingredients (this compound, acid and base sources, and any fillers). Transfer the powders to a suitable mixer and blend until a homogenous mixture is achieved.
-
Binder Preparation: Prepare a binder solution by dissolving the binder (e.g., PVP K30) in the granulating fluid.
-
Granulation: While the powder blend is being mixed at a low speed, slowly add the binder solution until a suitable wet mass is formed. The consistency should be such that the mass adheres when squeezed but crumbles without sticking to the fingers.
-
Wet Screening: Pass the wet mass through a 12-mesh sieve to produce coarse granules.
-
Drying: Dry the wet granules in a fluid bed dryer or a conventional oven at a controlled temperature (e.g., 50-60°C) until the moisture content is below a specified limit (typically <0.5%).
-
Dry Screening: Pass the dried granules through a 20-mesh sieve to obtain uniform granule size.
-
Lubrication: Add the lubricant (e.g., PEG 6000) to the dried granules and blend for a short period (e.g., 2-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Quality Control Protocols
Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of the prepared effervescent tablets.
Quality Control Parameters and Acceptance Criteria
| Test | Acceptance Criteria |
| Appearance | White to off-white, round, flat-faced tablets, free from defects. |
| Weight Variation | Complies with USP <905> Uniformity of Dosage Units. |
| Hardness | Typically 4-8 kp (kilopond). |
| Friability | Less than 1.0%. |
| Disintegration Time | Within 5 minutes in water at 25°C ± 1°C.[6] |
| pH of Solution | Within a specified range (e.g., 4.0 - 6.0) to ensure stability and palatability. |
| Assay (Melevodopa HCl) | 90.0% - 110.0% of the label claim. |
| Content Uniformity | Complies with USP <905> Uniformity of Dosage Units. |
| Moisture Content | Not more than 0.5%. |
| Dissolution | NLT 80% (Q) of the labeled amount of Melevodopa HCl dissolved in 30 minutes. |
Detailed Experimental Protocols
4.2.1. Disintegration Test
-
Apparatus: USP Disintegration Apparatus.
-
Medium: 200 mL of purified water at 25°C ± 1°C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus.
-
Observe the tablets. The disintegration is considered complete when no solid residue, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus, or if any residue remains, it consists of a soft mass having no palpably firm core.
-
-
Acceptance Criteria: All six tablets must disintegrate within 5 minutes.[6]
4.2.2. Dissolution Test
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of 0.1 N HCl.
-
Rotation Speed: 50 RPM.
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, and 30 minutes).
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the samples for this compound content using a validated analytical method (e.g., HPLC).
-
-
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.
4.2.3. Assay and Impurity Analysis by HPLC (Stability-Indicating Method)
This protocol is a composite based on published methods for Levodopa and related compounds and should be validated for the specific formulation.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a suitable ratio (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to a target concentration of this compound, to a suitable volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Procedure: Inject the standard and sample preparations into the chromatograph, record the peak responses, and calculate the amount of this compound and any specified impurities.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and testing Melevodopa HCl effervescent tablets.
Quality Control Logic
Caption: Logical flow of quality control testing for Melevodopa HCl effervescent tablets.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ST-41769; ST 41769; trade name Levomet) | CAS# 1421-65-4 | methyl ester and prodrug form of levodopa | dopaminergic agent used as an anti-Dyskinesia drug| InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Melevodopa/L-Dopa methyl ester.HCl - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. usp.org [usp.org]
Application Notes and Protocols for Loading Melevodopa Hydrochloride into Mesoporous Silica
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for loading Melevodopa hydrochloride (also known as Levodopa methyl ester hydrochloride, LDME), a drug used in the treatment of Parkinson's disease, into mesoporous silica (B1680970) carriers. The aim is to enhance drug delivery through improved stability and controlled release profiles. The following sections detail various loading techniques, quantitative data, and characterization methods.
Introduction to this compound and Mesoporous Silica
This compound is a more soluble prodrug of Levodopa, designed to improve its absorption and bioavailability. Mesoporous silica materials, such as Syloid®, MCM-41, and SBA-15, are excellent candidates for drug delivery due to their high surface area, large pore volume, tunable pore size, and biocompatibility. Loading this compound into these carriers can stabilize the drug in an amorphous state, preventing crystallization and potentially leading to more controlled and sustained release kinetics.
The interaction between this compound and the silica surface is primarily driven by hydrogen bonding between the drug molecules and the silanol (B1196071) groups (Si-OH) on the silica surface. In the case of functionalized silica, electrostatic interactions can also play a significant role. For instance, negatively charged silica surfaces can have a high loading efficiency for cationic drug molecules.
Loading Techniques: Protocols and Comparative Data
Several techniques can be employed to load this compound into mesoporous silica. The choice of method depends on the desired loading efficiency, drug properties, and the characteristics of the silica carrier. The most common solvent-based methods are solvent evaporation, incipient wetness impregnation, and adsorption.
Solvent Evaporation Method
The solvent evaporation technique is a widely used and effective method for achieving high drug loading. It involves dissolving the drug in a suitable solvent, mixing it with the mesoporous silica, and then evaporating the solvent, which leaves the drug molecules deposited within the pores of the silica.
This protocol is adapted from studies on loading this compound into Syloid® mesoporous silica.
Materials:
-
This compound (LDME)
-
Mesoporous silica (e.g., Syloid® XDP 3050)
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Round-bottom flask
-
Vacuum oven
Procedure:
-
Solution Preparation: Prepare a solution of this compound in methanol. The concentration will depend on the desired final drug loading. For example, to achieve a 10% w/w drug loading, dissolve 100 mg of this compound in an appropriate volume of methanol.
-
Mixing: Add 900 mg of mesoporous silica to the drug solution in a round-bottom flask.
-
Suspension: Suspend the silica in the drug solution by gentle stirring or sonication for a defined period (e.g., 30 minutes) to ensure uniform distribution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. Typical parameters are:
-
Water bath temperature: 40 °C
-
Rotation speed: 100 rpm
-
Pressure: Gradually reduce to ensure controlled evaporation.
-
-
Drying: Once the solvent is fully evaporated, a dry powder will remain. Transfer the powder to a vacuum oven and dry at 40 °C for 24 hours to remove any residual solvent.
-
Storage: Store the drug-loaded silica in a desiccator at room temperature.
Incipient Wetness Impregnation (IWI)
Incipient wetness impregnation, also known as the pore-filling method, involves adding a drug solution to the mesoporous silica in a volume that is equal to or slightly less than the pore volume of the silica. This method aims to fill the pores with the drug solution without forming an external liquid phase.
Materials:
-
This compound (LDME)
-
Mesoporous silica with known pore volume (e.g., MCM-41)
-
Deionized water or other suitable solvent
-
Micropipette
-
Vortex mixer
-
Drying oven
Procedure:
-
Determine Pore Volume: The specific pore volume of the mesoporous silica (in cm³/g) must be known. This is typically determined by nitrogen adsorption-desorption analysis (BET).
-
Solution Preparation: Prepare a concentrated solution of this compound. The concentration should be calculated to achieve the desired drug loading based on the pore volume of the silica.
-
Impregnation: Weigh a specific amount of mesoporous silica (e.g., 1 g). Slowly add the drug solution dropwise to the silica powder while continuously mixing (e.g., on a vortex mixer). The total volume of the solution added should be equal to the pore volume of the silica used.
-
Equilibration: Allow the mixture to equilibrate for a period (e.g., 1-2 hours) at room temperature to ensure the diffusion of the drug solution into the pores.
-
Drying: Dry the impregnated silica in an oven at a controlled temperature (e.g., 60 °C) overnight to remove the solvent.
-
Storage: Store the final product in a desiccator.
Adsorption Method
The adsorption method involves suspending the mesoporous silica in a drug solution and allowing the drug molecules to adsorb onto the pore surfaces over time. This method is influenced by factors such as pH, temperature, and the interaction between the drug and the silica surface.
Materials:
-
This compound (LDME)
-
Mesoporous silica (e.g., MCM-41)
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Solution Preparation: Prepare a solution of this compound of a known concentration in a suitable buffer (e.g., 1 mg/mL in PBS, pH 7.4).
-
Adsorption: Disperse a known amount of mesoporous silica (e.g., 100 mg) in a specific volume of the drug solution (e.g., 20 mL).
-
Incubation: Stir the suspension at a constant temperature (e.g., 37 °C) for a prolonged period (e.g., 24 hours) to reach adsorption equilibrium.
-
Separation: Separate the drug-loaded silica from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Washing: Wash the collected silica with a small amount of fresh solvent to remove any loosely bound drug from the external surface.
-
Drying: Dry the drug-loaded silica in a vacuum oven at 40 °C for 24 hours.
-
Quantification of Loading: Determine the amount of unloaded drug in the supernatant and washing solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). The loading efficiency can be calculated using the following formula:
-
Loading Efficiency (%) = [(Initial Drug Amount - Unloaded Drug Amount) / Initial Drug Amount] x 100
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the loading of this compound into mesoporous silica.
Table 1: Influence of Drug-to-Carrier Ratio on Loading and Surface Area (Solvent Evaporation Method)
| Target Drug Loading (% w/w) | Mesoporous Silica Type | Initial BET Surface Area (m²/g) | Final BET Surface Area (m²/g) | Achieved Drug Content (% w/w) |
| 5 | Syloid® XDP 3050 | 283 | ~250 | ~4.8 |
| 10 | Syloid® XDP 3050 | 283 | ~220 | ~9.5 |
| 15 | Syloid® XDP 3050 | 283 | ~190 | ~14.2 |
| 20 | Syloid® XDP 3050 | 283 | ~160 | ~18.9 |
Note: The final BET surface area decreases significantly with increased drug loading, indicating successful pore filling.[1]
Table 2: Comparison of Loading Techniques
| Loading Technique | Typical Loading Efficiency (%) | Key Advantages | Key Disadvantages |
| Solvent Evaporation | High (can be >90%) | High loading capacity, good for various drug types.[1] | Requires solvent removal, potential for drug crystallization on the surface if overloaded. |
| Incipient Wetness Impregnation | Moderate to High | Precise control over loading amount, minimizes solvent waste. | Requires accurate knowledge of pore volume, may not be suitable for all drug-solvent systems. |
| Adsorption | Variable (depends on interactions) | Simple procedure, mild conditions. | Can have lower loading efficiency, may require long incubation times to reach equilibrium. |
Characterization of Drug-Loaded Mesoporous Silica
After loading, it is crucial to characterize the material to confirm successful drug incorporation, determine the physical state of the drug, and assess the material's properties.
4.1. Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To measure the specific surface area, pore volume, and pore size distribution.
-
Protocol:
-
Degas the sample (typically 100-150 mg) under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed gases and moisture.
-
Perform nitrogen adsorption-desorption measurements at 77 K.
-
Calculate the specific surface area using the BET equation from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the pore size distribution using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.
-
-
Expected Outcome: A significant decrease in surface area and pore volume after drug loading confirms the presence of the drug within the mesopores.[1]
4.2. X-ray Powder Diffraction (XRPD):
-
Purpose: To determine the physical state of the loaded drug (crystalline or amorphous).
-
Protocol:
-
Place a small amount of the powdered sample on a sample holder.
-
Acquire the diffraction pattern over a 2θ range of 5° to 40° using Cu Kα radiation.
-
-
Expected Outcome: The absence of sharp diffraction peaks corresponding to the crystalline form of this compound indicates that the drug is in an amorphous state within the silica pores. A broad halo pattern is characteristic of amorphous materials.
4.3. Differential Scanning Calorimetry (DSC):
-
Purpose: To confirm the amorphous state of the drug and investigate thermal properties.
-
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a temperature range that includes the melting point of the crystalline drug.
-
-
Expected Outcome: The absence of an endothermic melting peak for this compound in the thermogram of the loaded silica confirms its amorphous nature.
4.4. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To investigate the interactions between the drug and the silica carrier.
-
Protocol:
-
Mix a small amount of the sample with potassium bromide (KBr) and press it into a pellet.
-
Record the FT-IR spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Expected Outcome: Shifts in the characteristic vibrational bands of the drug and the silanol groups of the silica can indicate hydrogen bonding or other interactions.
4.5. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To accurately quantify the amount of drug loaded.
-
Protocol:
-
Accurately weigh a specific amount of the drug-loaded silica.
-
Extract the drug from the silica using a suitable solvent and sonication.
-
Filter the solution to remove the silica particles.
-
Analyze the filtrate using a validated HPLC method with a suitable mobile phase and column to determine the drug concentration.
-
Calculate the drug content as a weight percentage of the total mass.
-
Visualizations
Caption: Workflow for the Solvent Evaporation Loading Method.
Caption: Primary Interaction Mechanism between Melevodopa HCl and Silica.
References
Application Notes and Protocols for Testing Melevodopa Hydrochloride Efficacy in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremors.[1][2][3] Levodopa (B1675098) (L-DOPA) remains the gold standard for symptomatic treatment, as it is a precursor to dopamine (B1211576) and can cross the blood-brain barrier.[1][3] Melevodopa hydrochloride is a methyl ester prodrug of levodopa, designed for enhanced solubility and stability, which may lead to better absorption and more consistent plasma levels.[1][4] This characteristic suggests a potential for a more rapid onset of action and a reduction in motor fluctuations compared to conventional levodopa formulations.[1][4]
These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of Parkinson's disease. The protocols cover the induction of PD-like pathology, behavioral assessments of motor function, and neurochemical analysis of the dopaminergic system.
Signaling Pathway of Melevodopa
Melevodopa, as a prodrug of levodopa, follows the same central mechanism of action to alleviate Parkinsonian symptoms. After administration, it is rapidly hydrolyzed to levodopa. Levodopa then crosses the blood-brain barrier and is converted to dopamine in the brain.
Caption: Mechanism of action of this compound.
Animal Models of Parkinson's Disease
The most common and well-characterized animal models for PD research involve the use of neurotoxins to selectively destroy dopaminergic neurons.[5][6]
6-Hydroxydopamine (6-OHDA) Rat Model
The unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum of rats leads to a progressive loss of dopaminergic neurons on one side of the brain, resulting in quantifiable motor asymmetry.[7][8]
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model
Systemic administration of MPTP in mice causes bilateral loss of dopaminergic neurons in the substantia nigra, mimicking many of the motor deficits seen in human PD.[5][6][9][10][11]
Experimental Protocols
The following are detailed protocols for inducing Parkinson's-like symptoms and assessing the efficacy of this compound.
Protocol 1: Induction of Parkinsonism in Rodents
A. 6-OHDA Lesioning in Rats (Unilateral)
-
Anesthesia: Anesthetize adult male Sprague-Dawley or Wistar rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Injection: Inject 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.[7]
-
Post-operative Care: Provide post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation: After 2-3 weeks, confirm the lesion by observing rotational behavior induced by apomorphine (B128758) or amphetamine.
B. MPTP Administration in Mice (Subacute)
-
Animal Strain: Use male C57BL/6 mice, which are known to be susceptible to MPTP toxicity.[5]
-
MPTP Solution: Prepare a solution of MPTP hydrochloride in sterile saline.
-
Administration: Administer MPTP intraperitoneally (i.p.) at a dose of 20-30 mg/kg once daily for 5 consecutive days.[5][10]
-
Housing: House the mice in a well-ventilated area and monitor for any signs of distress.
-
Post-injection Period: Allow a 7-day period for the neurotoxic effects to stabilize before commencing behavioral testing.[10]
Protocol 2: this compound Administration
This compound is typically co-administered with a peripheral DOPA decarboxylase inhibitor (DDI) like carbidopa (B1219) or benserazide (B1668006) to prevent its premature conversion to dopamine in the periphery.
-
Drug Preparation: Dissolve this compound and the DDI in a suitable vehicle (e.g., saline or water). An effervescent formulation can be used for oral administration to enhance solubility.[1][12]
-
Dosage: Based on preclinical studies with levodopa, a starting dose range for this compound could be 6-12 mg/kg for rats and 8-25 mg/kg for mice, administered orally (p.o.) or intraperitoneally (i.p.).[9][13] The dose of the DDI should be sufficient to inhibit peripheral decarboxylation (e.g., a 1:4 or 1:10 ratio of DDI to levodopa).
-
Administration Route: While oral gavage is common, intraperitoneal or subcutaneous injections can also be used.[14]
-
Treatment Schedule: Treatment can be administered acutely (a single dose) or chronically (e.g., once daily for 1-3 weeks) to assess both immediate and long-term effects.
Protocol 3: Behavioral Assessments
Behavioral tests should be conducted during the expected peak effect of the drug (e.g., 30-60 minutes post-administration).
A. Rotational Behavior (6-OHDA Model)
-
Apparatus: Place the rat in a circular arena.
-
Drug Administration: Administer a dopamine agonist like apomorphine or amphetamine to induce rotations.
-
Quantification: Count the number of full 360° turns contralateral to the lesion side over a set period (e.g., 60-90 minutes). A reduction in net rotations following Melevodopa treatment indicates efficacy.
B. Cylinder Test (6-OHDA Model)
-
Apparatus: Place the rat in a transparent cylinder.
-
Observation: Videorecord the session and count the number of times the rat rears and touches the cylinder wall with its impaired (contralateral to the lesion) and unimpaired forelimbs.
-
Analysis: An increase in the use of the impaired forelimb after treatment signifies motor improvement.
C. Pole Test (MPTP Model)
-
Apparatus: Use a vertical pole with a rough surface.
-
Procedure: Place the mouse head-up at the top of the pole and record the time it takes to turn around and descend.[5][9]
-
Analysis: A decrease in the time to turn and descend indicates improved bradykinesia and motor coordination.[9]
D. Rotarod Test (MPTP Model)
-
Apparatus: Use an accelerating rotarod.
-
Procedure: Train the mice on the rotarod before MPTP treatment. After treatment with Melevodopa, place the mice on the rotating rod and measure the latency to fall.[5][9]
-
Analysis: An increased latency to fall demonstrates improved motor coordination and balance.[9]
Protocol 4: Neurochemical Analysis
-
Tissue Collection: At the end of the study, euthanize the animals and rapidly dissect the striatum from both hemispheres.
-
Homogenization: Homogenize the tissue samples in an appropriate buffer.
-
HPLC Analysis: Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[15][16]
-
Analysis: Compare the levels of these neurochemicals between the lesioned and non-lesioned hemispheres and across different treatment groups. An increase in dopamine levels in the lesioned striatum of Melevodopa-treated animals would indicate successful delivery and conversion of the prodrug.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound in the 6-OHDA Rat Model
| Treatment Group | Apomorphine-Induced Rotations (turns/90 min) | Cylinder Test (% impaired forelimb use) | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | Striatal HVA (ng/mg tissue) |
| Sham + Vehicle | |||||
| 6-OHDA + Vehicle | |||||
| 6-OHDA + Melevodopa HCl (Dose 1) | |||||
| 6-OHDA + Melevodopa HCl (Dose 2) | |||||
| 6-OHDA + Levodopa (comparator) |
Table 2: Efficacy of this compound in the MPTP Mouse Model
| Treatment Group | Pole Test (Time to descend, s) | Rotarod Test (Latency to fall, s) | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | Striatal HVA (ng/mg tissue) |
| Control + Vehicle | |||||
| MPTP + Vehicle | |||||
| MPTP + Melevodopa HCl (Dose 1) | |||||
| MPTP + Melevodopa HCl (Dose 2) | |||||
| MPTP + Levodopa (comparator) |
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound is outlined below.
Caption: Experimental workflow for preclinical efficacy testing.
References
- 1. V1512 (melevodopa/carbidopa) for the Treatment of Parkinson’s Disease, Italy - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. wjpmr.com [wjpmr.com]
- 3. The animal research behind the new drug against Parkinson’s disease – Produodopa :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. imrpress.com [imrpress.com]
- 10. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of subcutaneous administration of levodopa ethyl ester, a soluble prodrug of levodopa, on dopamine metabolism in rodent striatum: implication for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of levodopa on striatal monoamines in mice with levodopa-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral and neurochemical effects of chronic L-DOPA treatment on non-motor sequelae in the hemiparkinsonian rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Melevodopa hydrochloride degradation in solution
Welcome to the technical support center for Melevodopa hydrochloride (LDME). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively manage and prevent the degradation of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for this compound, the methyl ester of Levodopa (B1675098) (LD), is hydrolysis to Levodopa.[1][2] This reaction can be catalyzed by chemical conditions (e.g., pH) or enzymes.[2] Once hydrolyzed, the resulting Levodopa is susceptible to further degradation.
Q2: What are the main factors that influence the stability of this compound solutions?
A2: The stability of this compound in solution is primarily affected by:
-
pH: The hydrolysis of the ester bond in Melevodopa is pH-dependent.[1] Levodopa, the main degradation product, is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.[3]
-
Temperature: Higher temperatures accelerate the degradation process. Storing solutions at lower temperatures, such as in a refrigerator or freezer, significantly enhances stability.[4]
-
Oxygen: The presence of oxygen can lead to the oxidation of the catechol group in the resulting Levodopa, a significant secondary degradation pathway.[5]
-
Light: For Levodopa/carbidopa solutions, light has been found to have no significant effect on stability.[6] However, as a general good laboratory practice, protection from light is often recommended for catechol-containing compounds.
Q3: What are the degradation products of this compound?
A3: The initial and primary degradation product is Levodopa.[1] Levodopa can then undergo further degradation:
-
Oxidation: Levodopa can be oxidized to form dopaquinone, which can then polymerize to form brown or black melanin-like pigments.[5]
-
Decarboxylation: Levodopa can be decarboxylated to form dopamine.[5]
Q4: How can I prevent the degradation of my this compound solution?
A4: To prevent degradation, it is crucial to control the factors mentioned above. Key strategies include:
-
Use an acidic buffer: Preparing the solution in a slightly acidic buffer (pH ~5) can significantly slow down the degradation of the resulting Levodopa.
-
Add an antioxidant: The use of an antioxidant like ascorbic acid is highly effective in preventing the oxidative degradation of Levodopa.[7]
-
Control the temperature: Prepare solutions fresh and store them at low temperatures (2-8°C or frozen) to minimize degradation rates.[4]
-
Deoxygenate solvents: For highly sensitive experiments, using deoxygenated solvents can help prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns brown/black | Oxidative degradation of Levodopa (the primary degradation product of this compound) to form melanin-like pigments. | This indicates significant degradation. Discard the solution. To prevent this, add an antioxidant like ascorbic acid during preparation and ensure the solution's pH is acidic. Store at 2-8°C and protect from light as a precaution. |
| Loss of potency in my experiment | Chemical degradation of this compound due to improper storage (e.g., neutral pH, room temperature). | Prepare fresh solutions for each experiment using a stabilized protocol (see Experimental Protocols section). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][8] |
| Precipitate forms in the solution | The solubility of this compound may be exceeded, or degradation products may be less soluble. | Ensure the concentration is within the solubility limits for the chosen solvent. If using a buffer, ensure all components are fully dissolved. For cell culture, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).[6] |
Data Presentation
The stability of this compound is closely linked to the stability of its primary degradation product, Levodopa. The following table summarizes the stability of a Levodopa solution under various conditions, which serves as a crucial indicator for the stability of a this compound solution post-hydrolysis.
Table 1: Stability of Levodopa (1 mg/mL) in 5% Dextrose Injection [4]
| pH | Storage Temperature | Stability (≥90% of initial concentration) | Observations |
| 5 | 4°C | 7 days | No discoloration |
| 5 | 25°C | 7 days | Discoloration noted |
| 5 | 45°C | 7 days | Darkened within 12 hours |
| 6 | 25°C | 7 days | Discoloration noted |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution for In Vitro/In Vivo Research
This protocol provides a method for preparing a stabilized stock solution of this compound using ascorbic acid as an antioxidant.
Materials:
-
This compound powder
-
Ascorbic acid
-
Sterile water for injection or appropriate buffer (e.g., phosphate (B84403) buffer, pH 5)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Prepare the Solvent: Prepare a sterile aqueous solvent (water or buffer) containing ascorbic acid. A common concentration for ascorbic acid is 2 mg/mL. Ensure the ascorbic acid is fully dissolved.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolving: Add the ascorbic acid-containing solvent to the this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).
-
Mixing: Vortex or gently agitate the solution until the powder is completely dissolved.
-
Sterilization (Optional): If required for the application (e.g., cell culture), filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Analysis: At specified time points, withdraw samples from each condition and analyze them using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.
Visualizations
The following diagrams illustrate the key degradation pathways and a typical experimental workflow.
Caption: Degradation pathway of this compound.
Caption: Workflow for preparing a stabilized Melevodopa solution.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Levodopa Deactivates Enzymes that Regulate Thiol-Disulfide Homeostasis and Promotes Neuronal Cell Death - Implications for Therapy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. This compound | ST-41769; ST 41769; trade name Levomet) | CAS# 1421-65-4 | methyl ester and prodrug form of levodopa | dopaminergic agent used as an anti-Dyskinesia drug| InvivoChem [invivochem.com]
Troubleshooting low bioavailability of Melevodopa in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melevodopa in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Melevodopa and why is it used in research?
Melevodopa, the methyl ester of Levodopa (B1675098), is a prodrug developed to overcome some of the limitations of Levodopa, the gold standard treatment for Parkinson's disease.[1][2] Its primary advantage is its significantly higher water solubility (approximately 250 times greater than Levodopa), which allows for the preparation of high-dose liquid formulations.[1][3][4] This property is intended to lead to more rapid and reliable absorption from the gastrointestinal tract.[4][5]
Q2: How is Melevodopa converted to the active drug, Levodopa?
Melevodopa is designed to be rapidly hydrolyzed by esterases in the body, particularly in the intestine and blood, to form Levodopa.[4][6] This conversion is a crucial step for its therapeutic effect, as Levodopa is the molecule that can cross the blood-brain barrier and be converted to dopamine (B1211576) in the brain.
Q3: Why is Carbidopa (B1219) often co-administered with Melevodopa?
Carbidopa is a peripheral dopa decarboxylase (DDC) inhibitor.[7][8] When administered with Melevodopa (which is converted to Levodopa), Carbidopa prevents the premature conversion of Levodopa to dopamine in the peripheral circulation.[7] This allows more Levodopa to reach the brain, enhancing its efficacy and reducing peripheral side effects.[7][8]
Troubleshooting Guide: Low Bioavailability
Low and variable bioavailability of Melevodopa can be a significant challenge in animal studies. This guide addresses common issues and provides potential solutions.
Issue 1: High variability in plasma Levodopa concentrations between animals.
-
Potential Cause: Irregular gastric emptying can lead to erratic absorption of Melevodopa.[4][9][10] The rate at which the drug passes from the stomach to the small intestine, where it is primarily absorbed, can significantly impact its pharmacokinetic profile.[4][9]
-
Troubleshooting Steps:
-
Standardize Fasting Times: Ensure all animals are fasted for a consistent period before dosing to minimize variability in gastric contents.
-
Consider Intraduodenal Administration: Bypassing the stomach through direct administration into the duodenum can reduce variability caused by gastric emptying.[3]
-
Investigate Formulation Effects: Effervescent formulations, which are liquid upon administration, may pass through the stomach more quickly and consistently than solid dosage forms.[3][4]
-
Issue 2: Lower than expected plasma Levodopa levels.
-
Potential Cause 1: Inefficient hydrolysis of Melevodopa to Levodopa. The activity of esterase enzymes responsible for this conversion can vary between species.[11][12][13]
-
Troubleshooting Steps:
-
Characterize Plasma and Intestinal Esterase Activity: If feasible, perform in vitro assays to determine the esterase activity in the plasma and intestinal homogenates of the animal model being used.
-
Compare with Published Data: Review literature for reported esterase activities in your chosen animal model to anticipate potential differences in prodrug conversion.[11][13]
-
-
-
Potential Cause 2: Degradation of Melevodopa in the formulation or gastrointestinal tract. Melevodopa can be unstable in neutral or weakly acidic solutions.[6]
-
Troubleshooting Steps:
-
pH of Formulation: Ensure the pH of the dosing solution is acidic to maintain the stability of Melevodopa before administration.[6]
-
Freshly Prepare Formulations: Prepare dosing solutions immediately before use to minimize degradation.
-
-
-
Potential Cause 3: Incomplete absorption from the small intestine.
-
Troubleshooting Steps:
-
Formulation Strategies: Consider using absorption enhancers or mucoadhesive formulations to increase intestinal residence time and improve absorption.
-
Solubility Assessment: Confirm the solubility of your Melevodopa formulation under the experimental conditions.
-
-
Issue 3: Analytical method not sensitive enough to detect low concentrations.
-
Potential Cause: The limit of quantification (LOQ) of the analytical method may be too high.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Modify the high-performance liquid chromatography (HPLC) method, for instance, by using electrochemical detection, which is highly sensitive for Levodopa and its metabolites.[14][15]
-
Sample Preparation: Ensure the sample extraction method provides good recovery of the analytes from the plasma matrix.[14][16]
-
Data on Melevodopa and Levodopa Pharmacokinetics
The following tables summarize pharmacokinetic parameters from animal studies. Note that values can vary significantly based on the animal model, dose, formulation, and analytical method used.
Table 1: Pharmacokinetic Parameters of Levodopa after Oral Administration of Levodopa/Carbidopa in Rats.
| Formulation | Dose (Levodopa/Carbidopa, mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC0-24 (µg·hr/mL) | Reference |
| Immediate-Release Powder | 20/5 | 30.62 ± 3.37 | - | 262.84 ± 16.73 | [7] |
| Multiparticulate Matrix 1 | 20/5 | 36.28 ± 1.52 | - | 484.98 ± 18.70 | [7] |
| Multiparticulate Matrix 2 | 20/5 | 34.80 ± 2.19 | - | 535.60 ± 33.04 | [7] |
Table 2: Pharmacokinetic Parameters of Levodopa after Administration of Levodopa/Carbidopa in Rabbits.
| Route | Dose (Levodopa/Carbidopa, mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Reference |
| Oral (Day 1) | 20/5 | 1.90 - 2.86 | - | 114.2 - 150.7 | [17][18] |
| Oral (Day 7) | 20/5 | 2.12 - 3.13 | - | 131.1 - 166.0 | [17][18] |
| Intramuscular | 2/0.5 | - | < 30 | - | [19][20] |
| Intramuscular | 5/1.25 | - | < 30 | - | [19][20] |
| Intramuscular | 10/2.5 | - | < 30 | - | [19][20] |
Experimental Protocols
1. Protocol for Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Fasting: Overnight fasting (12-18 hours) with free access to water before drug administration.
-
Drug Formulation:
-
Melevodopa hydrochloride and Carbidopa are dissolved in sterile water or saline. The pH may be adjusted to the acidic range to ensure Melevodopa stability.
-
The formulation should be prepared fresh on the day of the experiment.
-
-
Dosing:
-
Administer the formulation via oral gavage at a volume of 5-10 mL/kg. A typical dose might be 20 mg/kg Levodopa equivalent and 5 mg/kg Carbidopa.[7]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[7]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., sodium metabisulfite) to prevent degradation of Levodopa.
-
-
Sample Processing:
-
Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Analytical Method:
2. Protocol for Solubility Testing of this compound
-
Purpose: To determine the solubility of this compound in a specific solvent or buffer.
-
Method:
-
Prepare a series of concentrations of this compound in the desired solvent (e.g., water, saline, buffer at a specific pH).
-
Agitate the solutions at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibration, visually inspect for any undissolved particles.
-
Filter or centrifuge the saturated solutions to remove any excess solid.
-
Dilute the supernatant to a concentration within the calibration range of a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[1]
-
Quantify the concentration of Melevodopa in the diluted supernatant. The calculated concentration of the undiluted supernatant represents the solubility.
-
Visualizations
Caption: Metabolic pathway of Melevodopa.
Caption: Experimental workflow for Melevodopa bioavailability study.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 9. Ghrelin prevents levodopa-induced inhibition of gastric emptying and increases circulating levodopa in fasted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of levodopa on gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esterase activities in the blood, liver and intestine of several preclinical species and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species difference and characterization of intestinal esterase on the hydrolizing activity of ester-type drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified high-performance liquid chromatography with electrochemical detection method for plasma measurement of levodopa, 3-O-methyldopa, dopamine, carbidopa and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evolution of the bioavailability and other pharmacokinetic parameters of levodopa (with carbidopa) in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lawdata.com.tw [lawdata.com.tw]
- 20. jfda-online.com [jfda-online.com]
- 21. Quantitative analysis of levodopa, carbidopa and methyldopa in human plasma samples using HPLC-DAD combined with second-order calibration based on alternating trilinear decomposition algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Melevodopa Hydrochloride Dosage for Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Melevodopa hydrochloride in rodent models of neurological disorders, particularly Parkinson's disease.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from Levodopa (B1675098) (L-DOPA)?
This compound is the hydrochloride salt of Melevodopa, which is the methyl ester prodrug of Levodopa (L-DOPA).[1] As a prodrug, Melevodopa is converted into L-DOPA in the body.[2][3] The key advantage of Melevodopa is its significantly higher water solubility compared to L-DOPA, which can be up to 250 times greater.[4][5] This enhanced solubility allows for the preparation of high-dose liquid formulations and contributes to faster and more efficient absorption from the gastrointestinal tract.[2][4] The methyl ester group increases the lipophilicity of the molecule, which also aids in its absorption.[2]
2. What is the mechanism of action of Melevodopa?
The mechanism of action for Melevodopa is centered on its role as a dopamine (B1211576) precursor.[2] After administration, Melevodopa is rapidly hydrolyzed by esterases in the gastrointestinal tract and bloodstream, releasing L-DOPA.[3] L-DOPA can cross the blood-brain barrier, which dopamine itself cannot do.[3] Once in the brain, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[3] This newly synthesized dopamine replenishes the depleted stores in the striatum, alleviating motor symptoms associated with Parkinson's disease such as tremors, rigidity, and slowness of movement.[2][3]
3. What is a recommended starting dosage of this compound for rodent models of Parkinson's disease?
The optimal dosage of this compound can vary depending on the rodent species, the specific model of Parkinson's disease, and the intended therapeutic effect. Based on studies using Levodopa, a common starting point for intraperitoneal (i.p.) injections in rats is in the range of 20-50 mg/kg.[6] For mice, a dosage of 25 mg/kg (as Levodopa methyl ester) administered i.p. has been used.[7] When administered orally in rats, a dosage of 12 mg/kg of Levodopa twice daily has been reported.[8] It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
| Rodent Model | Drug Form | Dosage Range | Route of Administration | Reference |
| Rat (Parkinson's) | Levodopa | 20-50 mg/kg | Intraperitoneal (i.p.) | [6] |
| Rat (Parkinson's) | Levodopa | 12 mg/kg (twice daily) | Oral Gavage | [8] |
| Mouse (MPTP) | Levodopa methyl ester | 25 mg/kg | Intraperitoneal (i.p.) | [7] |
4. Should this compound be co-administered with a DOPA decarboxylase inhibitor?
Yes, it is highly recommended to co-administer this compound with a peripherally acting DOPA decarboxylase inhibitor (DDI) such as Carbidopa (B1219) or Benserazide.[9] These inhibitors do not cross the blood-brain barrier and prevent the conversion of L-DOPA to dopamine in the peripheral tissues. This has two main benefits: it increases the bioavailability of L-DOPA to the brain and reduces peripheral side effects such as nausea and cardiac arrhythmias.[10] A common ratio of Levodopa to Carbidopa used in rodent studies is 4:1.[11]
Troubleshooting Guide
Q1: My animals are not showing the expected therapeutic response to this compound. What are some possible reasons?
-
Inadequate Dosage: The administered dose may be too low. A dose-response study is recommended to find the optimal therapeutic window.
-
Route of Administration: Oral administration can lead to higher variability in absorption compared to intraperitoneal injections.[11] Consider the pharmacokinetic profile of the chosen route.
-
Severity of the Lesion: In neurodegenerative models like the 6-OHDA model, the extent of the lesion can impact the therapeutic response. A very severe lesion may result in a reduced response.
-
Drug Formulation: Ensure that the this compound is fully dissolved and the formulation is stable. Melevodopa can be sensitive to temperature and aqueous media.[12]
Q2: My animals are exhibiting dyskinesia or other adverse effects. What can I do?
The development of dyskinesia (involuntary movements) is a known complication of long-term L-DOPA therapy.[13][14] If you observe these effects:
-
Dose Adjustment: The dose may be too high. Try reducing the dosage to the minimum effective level.
-
Treatment Duration: Dyskinesia often develops with chronic treatment. Consider the duration of your study and whether it is necessary to induce these side effects for your research question.
-
Behavioral Assessment: Carefully score the severity of dyskinesia using established rating scales to quantify the side effects.
Q3: I am observing high variability in my behavioral or neurochemical data. How can I reduce this?
-
Consistent Administration: Ensure the timing, volume, and method of administration are consistent for all animals. For oral gavage, proper technique is crucial to avoid stress and ensure accurate dosing.[15][16]
-
Pharmacokinetics: Be aware that oral administration can have high inter-individual variability.[11] Intraperitoneal or intraduodenal routes may offer less variability.[11]
-
Animal Handling: Stress from handling and injections can influence behavioral outcomes. Acclimatize the animals to the procedures.
-
Formulation: Prepare fresh solutions of this compound for each experiment, as it can be unstable in solution.[12]
Experimental Protocols
Protocol: Induction of Parkinsonism in Rats using 6-OHDA and Subsequent Treatment with this compound
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Thirty minutes prior to 6-OHDA injection, administer desipramine (B1205290) hydrochloride (15 mg/kg, i.p.) to protect noradrenergic neurons.[8]
-
6-OHDA Lesion: Stereotactically inject 6-hydroxydopamine (6-OHDA) hydrochloride into the substantia nigra pars compacta (SNc) and/or the ventral tegmental area (VTA).[8] A common dosage is 2 µl of a 1.0 µg/µl solution.[8]
-
Post-Operative Care and Recovery: Allow the animals to recover for at least two weeks before starting treatment.
-
Preparation of this compound Solution: Dissolve this compound and Carbidopa (in a 4:1 ratio) in sterile saline. For example, for a 25 mg/kg dose of Melevodopa, you would use 6.25 mg/kg of Carbidopa.
-
Drug Administration: Administer the prepared solution via intraperitoneal injection or oral gavage at the desired dosage and frequency.
-
Behavioral Testing: Assess motor function using tests such as the staircase test for skilled motor function or open-field tests to measure locomotor activity.[8][13]
-
Neurochemical Analysis: At the end of the study, collect brain tissue to analyze dopamine levels and the extent of the lesion via immunohistochemistry or HPLC.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound | ST-41769; ST 41769; trade name Levomet) | CAS# 1421-65-4 | methyl ester and prodrug form of levodopa | dopaminergic agent used as an anti-Dyskinesia drug| InvivoChem [invivochem.com]
- 2. What is Melevodopa used for? [synapse.patsnap.com]
- 3. What is the mechanism of Melevodopa? [synapse.patsnap.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic levodopa treatment alters expression and function of dopamine D3 receptor in the MPTP/p mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 9. Melevodopa/carbidopa - Wikipedia [en.wikipedia.org]
- 10. Levodopa | C9H11NO4 | CID 6047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. noldus.com [noldus.com]
- 14. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Technical Support Center: Refinement of Melevodopa Hydrochloride Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melevodopa hydrochloride. The information is designed to address specific issues encountered during experimentation to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Levodopa?
This compound (levodopa methyl ester hydrochloride) is a prodrug of Levodopa.[1] It exhibits significantly higher water solubility (approximately 250 times greater) and increased lipophilicity compared to Levodopa.[1] This enhanced solubility allows for the formulation of high-dose liquid preparations, such as effervescent tablets, which can lead to more rapid absorption and is not significantly influenced by gastric pH.[2] The primary degradation product of Melevodopa is Levodopa itself, which retains therapeutic activity.[1]
Q2: Why is this compound often formulated as an effervescent tablet?
The effervescent formulation offers several advantages for this compound delivery. The rapid dissolution in water creates a solution that can be absorbed more quickly than a solid tablet, potentially leading to a faster onset of action.[3][4] This is particularly beneficial for managing motor fluctuations in patients with Parkinson's disease.[3] The effervescent format can also improve patient compliance for individuals who have difficulty swallowing solid dosage forms.
Q3: What are the main challenges in manufacturing this compound effervescent tablets?
The primary challenge is the inherent chemical instability of this compound, which is sensitive to moisture, temperature, and pH.[1] The manufacturing of effervescent tablets requires stringent control of environmental humidity to prevent premature initiation of the effervescent reaction.[5] Other challenges include ensuring uniform drug content, preventing sticking to manufacturing equipment, and maintaining tablet integrity during packaging and storage.[6]
Q4: How does the co-administration of Carbidopa affect this compound's performance?
Carbidopa is a peripheral dopa decarboxylase inhibitor. When co-administered with this compound, it prevents the premature conversion of Levodopa (formed from Melevodopa) to dopamine (B1211576) in the peripheral circulation. This allows more Levodopa to cross the blood-brain barrier, increasing its central nervous system bioavailability and reducing peripheral side effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Dissolution Profile | Polymorphic changes in this compound: Different crystalline forms can exhibit different dissolution rates.[7] | Characterize the solid-state properties of the API using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.[7] |
| Inadequate control of granulation process: Poorly formed granules can lead to variable disintegration and dissolution. | Optimize the granulation process parameters, such as binder concentration, granulation time, and drying temperature, to achieve uniform granule size and density. | |
| Excipient variability: Different lots or grades of excipients can impact dissolution. | Qualify all excipient suppliers and establish stringent in-house specifications. Conduct compatibility studies to ensure excipients do not negatively impact drug release.[8] | |
| Incomplete Effervescence | Insufficient acid or carbonate source: An improper stoichiometric ratio of the effervescent couple will result in incomplete reaction. | Carefully calculate and control the ratio of the acidic component (e.g., citric acid) and the carbonate/bicarbonate source (e.g., sodium bicarbonate). |
| Moisture contamination during manufacturing or storage: Premature reaction due to humidity can deplete the effervescent components. | Maintain a low-humidity environment (typically below 25% RH) during all stages of manufacturing and use moisture-impermeable packaging.[5] | |
| High Friability of Effervescent Tablets | Low compression force: Insufficient compaction can lead to weak tablets that are prone to breaking. | Increase the compression force during tableting. However, monitor for potential negative impacts on disintegration and dissolution times. |
| Inappropriate binder selection or concentration: The binder may not be providing adequate cohesive strength. | Evaluate different binders or adjust the concentration of the existing binder to improve tablet hardness. | |
| Degradation of this compound in the Formulation | Presence of reactive excipients: Some excipients can interact with and degrade the active pharmaceutical ingredient (API).[8] | Conduct thorough excipient compatibility studies under accelerated stability conditions to identify and avoid reactive components.[9] |
| Exposure to light, heat, or moisture: this compound is sensitive to these environmental factors.[1] | Protect the formulation from light using opaque packaging. Control temperature and humidity during manufacturing and storage.[1] | |
| Oxidative degradation: The catechol structure of Levodopa makes it susceptible to oxidation.[10] | Consider the inclusion of an antioxidant in the formulation, such as ascorbic acid or sodium metabisulfite, after confirming its compatibility.[10] |
Data Presentation
The following tables summarize key pharmacokinetic and physicochemical properties of this compound.
Table 1: Comparative Pharmacokinetic Parameters of Levodopa after Administration of Effervescent Melevodopa/Carbidopa vs. Standard Levodopa/Carbidopa Tablets [2]
| Parameter | Effervescent Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa |
| Tmax (Time to Maximum Concentration) | Tended to be more rapid | Slower absorption |
| Cmax (Maximum Plasma Concentration) | Less variability between patients and over time | More variability |
| AUC (Area Under the Curve) | Less apparent drug accumulation | More apparent drug accumulation |
| Inter-patient Variability | Lower | Higher |
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Water Solubility | ~250 times more soluble than Levodopa |
| Lipophilicity | Higher than Levodopa |
| Chemical Stability | Sensitive to temperature, moisture, and pH |
| Primary Degradation Product | Levodopa |
Experimental Protocols
In Vitro Dissolution Testing of this compound Effervescent Tablets
Objective: To determine the in vitro release profile of this compound from an effervescent tablet formulation.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Medium: 900 mL of 0.1 N HCl or other justified media.
Apparatus Settings:
-
Rotation Speed: 50 RPM
-
Temperature: 37 ± 0.5 °C
Procedure:
-
Place one effervescent tablet into the dissolution vessel containing the pre-warmed dissolution medium.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated analytical method, such as HPLC.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in dissolution samples.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer pH 2.5) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 95:5 (v/v) mixture of 30 mM phosphate buffer (pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Mandatory Visualization
Dopaminergic Signaling Pathway
The following diagram illustrates the mechanism of action of Melevodopa. After oral administration, this compound is absorbed and converted to Levodopa. Levodopa then crosses the blood-brain barrier and is converted to dopamine in the brain, where it acts on dopamine receptors to alleviate the symptoms of Parkinson's disease.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Dissolution and HPLC Analysis
This diagram outlines the key steps in performing an in vitro dissolution study of this compound tablets followed by HPLC analysis for quantification.
Caption: Workflow for dissolution testing of Melevodopa HCl.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - Minerva Medica 2019 December;110(6):575-85 - Minerva Medica - Journals [minervamedica.it]
- 5. researchgate.net [researchgate.net]
- 6. Interaction Studies Between Levodopa and Different Excipients to Develop Coground Binary Mixtures for Intranasal Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Melevodopa Hydrochloride Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the pH-dependent stability of Melevodopa hydrochloride (LDME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, the methyl ester of Levodopa (B1675098), is a prodrug developed to overcome the low water solubility of Levodopa, the gold-standard treatment for Parkinson's disease.[1][2] It is approximately 250 times more soluble than Levodopa, allowing for liquid formulations.[1][3] However, both Melevodopa and its parent compound, Levodopa, are susceptible to pH-dependent degradation.[1] Understanding and controlling this instability is critical for developing viable and effective drug formulations.
Q2: What is the primary degradation pathway of Melevodopa in aqueous solutions?
The main degradation pathway for Melevodopa in aqueous solutions is hydrolysis of the methyl ester, which converts it back into Levodopa.[1][4] While this degradation product, Levodopa, is still therapeutically active, further degradation can occur.[1][5] This subsequent degradation often involves oxidation, especially in neutral or alkaline conditions, leading to the formation of colored byproducts and a loss of potency.[4][6]
Q3: At what pH is this compound most stable?
This compound is significantly more stable in acidic solutions compared to weakly acidic or neutral solutions.[4] Degradation occurs rapidly in weakly acidic and neutral environments.[4] For instance, solutions are relatively stable below pH 4.1, but degradation accelerates at higher pH values.[4]
Q4: My Melevodopa solution is changing color (e.g., turning pink/brown). What is happening?
The discoloration of Melevodopa or Levodopa solutions is a common sign of oxidative degradation.[7] This process is more pronounced in neutral or alkaline solutions.[6] The catechol group in the Levodopa molecule (formed from Melevodopa hydrolysis) is easily oxidized to form quinones, which can then polymerize to form dark-colored melanin-like compounds.[6] To minimize this, ensure the solution pH is acidic and consider using antioxidants.[8][9]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Rapid loss of Melevodopa potency in solution. | High pH (≥ 5): The solution pH is in a range where hydrolysis to Levodopa and subsequent oxidation are rapid.[4] | Maintain the solution pH in the acidic range (e.g., pH 2-4) using an appropriate buffer system.[4] |
| Formation of precipitate in the formulation. | Poor Solubility or Degradation: The pH may have shifted, causing the less soluble Levodopa to precipitate after hydrolysis, or other degradation products are forming. Levodopa is less soluble than Melevodopa HCl.[1] | Verify and buffer the pH of the solution. Ensure the concentration is within the solubility limits at the working pH.[10] |
| Inconsistent results in cell culture or animal studies. | In-situ Degradation: The stability of Melevodopa in the experimental medium (e.g., cell culture media at pH ~7.4) is poor, leading to variable dosing.[4][9] | Prepare stock solutions in an acidic solvent and dilute into the experimental medium immediately before use.[11] Consider the degradation kinetics when interpreting results. |
| Solution discoloration (Pink, Brown, Black). | Oxidation: The catechol moiety of Levodopa (the hydrolytic product) is being oxidized. This is accelerated by neutral/alkaline pH and exposure to oxygen.[6][7] | Work under an inert atmosphere (e.g., nitrogen).[11] Add an antioxidant like sodium bisulfite to the formulation.[8][9] Ensure the pH is acidic. |
Quantitative Stability Data
The stability of Melevodopa is highly dependent on the pH of the aqueous solution. The table below summarizes the percentage of Melevodopa remaining over time at various pH values.
Table 1: pH-Dependent Stability of Melevodopa in Aqueous Buffer
| Time (hours) | pH 1.72 | pH 3.20 | pH 4.10 | pH 4.96 | pH 5.81 | pH 6.72 |
| 0 | 100% | 100% | 100% | 100% | 100% | 100% |
| 1 | 99.4% | 102.7% | 98.9% | 98.1% | 97.6% | 92.4% |
| 3 | 101.8% | 101.8% | 97.2% | 100.4% | 98.9% | 73.2% |
| 5 | 98.0% | 102.3% | 103.1% | 99.4% | 92.9% | 58.4% |
| Data adapted from a study on Melevodopa stability in buffered solutions.[4] |
Experimental Protocols
Protocol: pH-Dependent Stability Assessment of Melevodopa
This protocol outlines a typical experiment to determine the degradation kinetics of this compound at different pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers (e.g., 0.1 M phosphate (B84403) or citrate (B86180) buffers) with pH values ranging from 2 to 8.
-
Verify the final pH of each buffer solution with a calibrated pH meter.
-
-
Preparation of Melevodopa Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve it in a suitable acidic solvent, such as 0.1 N HCl, to create a concentrated stock solution (e.g., 10 mg/mL). This ensures initial stability before dilution.
-
-
Sample Incubation:
-
Dilute the stock solution into each of the prepared pH buffers to achieve the final desired concentration (e.g., 100 µg/mL).
-
Place the solutions in a temperature-controlled environment (e.g., a 37°C water bath or stability chamber).[12]
-
Protect samples from light to prevent photolytic degradation.
-
-
Sample Collection:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.
-
Immediately quench any further degradation by diluting the aliquot in the mobile phase used for analysis (which is typically acidic).
-
-
Analytical Method (RP-HPLC):
-
Analyze the samples using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[13][14]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5µm).[13]
-
Mobile Phase: A typical mobile phase consists of an acidic buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier like acetonitrile.[13]
-
Detection: UV detection at approximately 280-282 nm.[10][13]
-
The method should be able to separate the Melevodopa peak from its primary degradant, Levodopa, and any other secondary degradation products.[13]
-
-
Data Analysis:
-
Calculate the concentration of Melevodopa remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each pH.
-
Visualizations
Melevodopa Degradation Pathway
The primary degradation of Melevodopa involves hydrolysis to Levodopa, which can then undergo oxidation, a process that is more rapid at higher pH levels.
Caption: Primary degradation pathway of this compound.
Experimental Workflow for pH Stability Study
The following diagram illustrates the logical flow of an experiment designed to assess the pH-dependent stability of Melevodopa.
Caption: Workflow for a Melevodopa pH-dependent stability study.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of levodopa by chromatography-based methods in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Synthesis of High-Purity Melevodopa Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the synthesis of high-purity Melevodopa hydrochloride (L-Dopa methyl ester hydrochloride).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high-purity this compound?
A1: The main challenges include:
-
Incomplete Esterification: The esterification of Levodopa (B1675098) is a reversible reaction. Water, either present in the reactants or generated during the reaction, can inhibit the reaction from proceeding to completion, resulting in low yields[1].
-
Impurity Profile: Several impurities can arise, including unreacted starting materials, by-products like 3-methoxytyrosine (B193592), and the incorrect stereoisomer (D-Dopa methyl ester)[2][3].
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs) depending on the crystallization conditions (e.g., solvent, temperature)[4][5]. These polymorphs can have different solubility and stability profiles, making consistent production challenging[4][5].
-
Chemical Instability: The compound is sensitive to temperature and degrades in aqueous media, particularly in weakly acidic to neutral pH environments[4][6][7]. Its main degradation product is Levodopa[4].
Q2: What are the common impurities encountered during synthesis and how are they monitored?
A2: Common impurities include unreacted Levodopa (L-DOPA), 3-methoxytyrosine (MTS), and L-tyrosine (TS)[3]. The presence of the D-enantiomer is also a critical purity parameter[2]. These impurities are typically monitored using a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method with electrochemical detection (HPLC-ECD)[3]. Chiral HPLC is required for separating and quantifying enantiomeric impurities[2][3].
Q3: Why is controlling polymorphism critical for this compound?
A3: Controlling polymorphism is crucial because different crystal forms can significantly impact the active pharmaceutical ingredient's (API) physical and chemical properties. This includes altering its solubility, dissolution rate, stability, and manufacturability, which can ultimately affect the drug's bioavailability and therapeutic efficacy[4].
Q4: How stable is this compound and what are the optimal storage conditions?
A4: this compound is chemically unstable, especially in aqueous solutions where it is known to degrade[6]. It is more stable in acidic solutions compared to weakly acidic or neutral environments[7]. The compound is also sensitive to temperature[4]. For long-term stability, it should be stored at low temperatures (-20°C to 4°C), protected from moisture, and preferably under an inert nitrogen atmosphere[8][9].
Section 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q5: My reaction yield is consistently low. What is the likely cause and how can I fix it?
A5:
-
Symptom: The final isolated yield of this compound is significantly lower than theoretically expected.
-
Possible Cause: The most probable cause is an incomplete esterification reaction due to the presence of water, which shifts the reaction equilibrium back towards the reactants[1]. Both moisture in the starting materials/solvents and the water generated during the esterification contribute to this issue[1].
-
Suggested Solution: Employ a synthesis method that actively removes water from the reaction mixture. A multi-distillation approach, where methanol (B129727) and generated water are distilled off periodically and fresh methanol is added, can drive the reaction to completion and significantly improve yields[1].
Q6: HPLC analysis of my product shows a high level of unreacted Levodopa. What should I do?
A6:
-
Symptom: A significant peak corresponding to Levodopa is present in the HPLC chromatogram of the final product.
-
Possible Cause: This is directly related to an incomplete reaction as described in Q5. Additionally, the purification process may be insufficient to remove the unreacted starting material.
-
Suggested Solution:
-
Optimize the Reaction: First, ensure the esterification reaction goes to completion using the multi-distillation technique[1].
-
Improve Purification: Enhance the purification step by using a suitable recrystallization method. This compound can be purified by dissolving the crude product and then adding an anti-solvent such as petroleum ether, n-hexane, or cyclohexane (B81311) to precipitate the pure product, leaving impurities like Levodopa in the solution[1].
-
Q7: I am observing batch-to-batch variability in the physical properties (e.g., melting point, solubility) of my product. Why is this happening?
A7:
-
Symptom: Different synthesis batches yield crystals with inconsistent physical characteristics.
-
Possible Cause: This variability is a strong indicator of uncontrolled polymorphism. The use of different solvents (e.g., ethanol, methanol, water) or slight variations in crystallization conditions like temperature and evaporation rate can lead to the formation of different polymorphs[4][5].
-
Suggested Solution: Strictly control all crystallization parameters. Define a standard operating procedure for the crystallization step, specifying the solvent system, temperature profile, rate of cooling or anti-solvent addition, and agitation speed. Characterize the desired polymorph using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure batch-to-batch consistency[4].
Q8: My final product appears to be degrading during work-up or storage. How can I prevent this?
A8:
-
Symptom: The appearance of new impurity peaks, particularly Levodopa, in the HPLC analysis after purification or during storage.
-
Possible Cause: The product is likely being exposed to unfavorable conditions such as elevated temperatures, moisture, or a non-acidic pH environment during processing or storage[4][6][7].
-
Suggested Solution:
-
Processing: Conduct all aqueous work-up and purification steps at reduced temperatures. Use dry solvents to minimize hydrolysis.
-
Storage: Store the final, dried product in an airtight container, preferably under a nitrogen atmosphere, and protect it from light. For long-term storage, keep the material at 4°C or -20°C[8][9].
-
Section 3: Data & Visualization
Data Tables
Table 1: Common Process-Related Impurities and Degradants
| Impurity Name | Molecular Formula | Potential Origin |
|---|---|---|
| Levodopa (L-DOPA) | C₉H₁₁NO₄ | Unreacted starting material, degradation product[3][10] |
| 3-Methoxytyrosine (MTS) | C₁₀H₁₃NO₄ | By-product from synthesis[3][11] |
| L-Tyrosine (TS) | C₉H₁₁NO₃ | Impurity in starting material, by-product[3][11] |
| D-Dopa Methyl Ester HCl | C₁₀H₁₄ClNO₄ | Chiral impurity from non-enantiopure starting material |
Table 2: Representative HPLC-ECD Parameters for Purity Analysis
| Parameter | Specification |
|---|---|
| Column | LC18 |
| Mobile Phase | Methanol-acetonitrile-50 mM KH₂PO₄ (8:2:90, v/v/v) containing 5 mM sodium 1-hexanesulfonate, 5 mM EDTA, and 5 mM NaCl, adjusted to pH 3.2 with phosphoric acid[3]. |
| Detection | Electrochemical Detection (ECD) |
| Detection Limits | L-DOPA: 3.15 ng/mL; MTS: 2.04 ng/mL; TS: 2.88 ng/mL[3] |
Table 3: Solubility of this compound
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | > 100[4] |
| Methanol (MeOH) | 126.6 ± 1.8[4] |
| Ethanol (EtOH) | 26.5 ± 0.9[4] |
Diagrams and Workflows
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Potential pathways for impurity formation.
Section 4: Experimental Protocols
Protocol 1: Synthesis via Multi-Distillation Dehydration[1]
This protocol is adapted from methodologies designed to drive the esterification reaction to completion.
-
Setup: Equip a round-bottom flask with a distillation head and a condenser.
-
Initial Charge: Add Levodopa and methanol to the flask.
-
Acidification: Introduce a source of HCl, either by bubbling dry hydrogen chloride gas through the mixture or by the careful addition of thionyl chloride at a controlled temperature (e.g., 5°C).
-
First Reflux & Distillation: Heat the mixture to reflux for 2-4 hours. After reflux, switch to a distillation setup and remove the methanol and generated water under reduced pressure.
-
Recharge and Repeat: Add a fresh portion of methanol to the remaining material in the flask. Re-saturate with HCl gas if necessary.
-
Subsequent Cycles: Repeat the reflux and distillation steps 2 to 4 times to ensure all water is removed and the reaction is complete.
-
Final Work-up: After the final distillation, the remaining oily crude product is taken for purification.
Protocol 2: Purification by Anti-Solvent Crystallization[1][4]
-
Dissolution: Dissolve the crude this compound oil or solid from Protocol 1 in a minimal amount of a suitable polar solvent, such as methanol or ethanol, at room temperature or with gentle warming.
-
Precipitation: While stirring, slowly add an anti-solvent in which this compound has low solubility. Suitable anti-solvents include petroleum ether, n-hexane, cyclohexane, or diethyl ether[1].
-
Crystallization: Continue adding the anti-solvent until precipitation is complete. The mixture may become cloudy or milky. Allow the mixture to stir at a controlled temperature (e.g., room temperature or cooled in an ice bath) to facilitate crystal growth.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., <40°C) to obtain high-purity this compound.
Protocol 3: Purity Assessment by HPLC-ECD[3]
-
Standard and Sample Preparation: Prepare standard solutions of this compound and known impurities (L-DOPA, MTS, TS) in the mobile phase. Prepare the sample solution by accurately weighing and dissolving the synthesized product in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: LC18
-
Mobile Phase: Prepare a solution of methanol-acetonitrile-50 mM potassium dihydrogen phosphate (B84403) (8:2:90, v/v/v). Add 5 mM sodium 1-hexanesulfonate, 5 mM EDTA, and 5 mM sodium chloride. Adjust the final pH to 3.2 using phosphoric acid.
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detection: Use an electrochemical detector set to an appropriate potential for the oxidation of Melevodopa and related compounds.
-
-
Analysis: Inject the standard solutions to determine their retention times and response factors. Inject the sample solution.
-
Quantification: Identify and quantify impurities in the sample by comparing their peak areas and retention times to those of the standards. Calculate the purity of the this compound.
References
- 1. CN1951906A - L-dopa methyl ester hydrochloride synthesis and purification method - Google Patents [patents.google.com]
- 2. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. invivochem.net [invivochem.net]
- 10. Carbidopa - Levodopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Optimizing drug delivery to reduce "off" periods with Melevodopa
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Melevodopa to reduce "off" periods in Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What is Melevodopa and how does it differ from Levodopa (B1675098)?
Melevodopa, also known as levodopa methyl ester (LDME), is a prodrug of levodopa.[1][2] It is the methyl ester of levodopa, a formulation designed to enhance its pharmacokinetic properties.[3] The primary difference lies in its increased solubility and lipophilicity. Melevodopa is approximately 250 times more soluble in water than standard levodopa.[2][4][5] This enhanced solubility allows for more rapid and complete dissolution, facilitating faster absorption from the gastrointestinal tract.[3][4] After absorption, esterases in the body quickly convert Melevodopa into levodopa, the active therapeutic agent.[1][3]
Q2: What are "off" periods in Parkinson's disease?
"Off" periods in Parkinson's disease refer to the return of motor and non-motor symptoms despite ongoing treatment with medications like levodopa.[6][7][8][9] These episodes occur when the medication's effects wear off before the next scheduled dose, leading to a re-emergence of symptoms such as tremor, rigidity, slowness of movement (bradykinesia), and non-motor symptoms like anxiety.[6][7][9][10] As Parkinson's disease progresses, the brain's ability to store and use dopamine (B1211576) diminishes, making patients more reliant on the immediate availability of levodopa from their medication.[6][8]
Q3: What are the primary challenges in maintaining stable therapeutic levels of Melevodopa?
While Melevodopa is designed for more consistent absorption, challenges in maintaining stable therapeutic levels can still arise. These are often related to the pharmacokinetics of levodopa itself, which has a short half-life.[11] Fluctuations in plasma levels can be caused by erratic gastric emptying and variable absorption in the jejunum.[11] Dietary factors, particularly high-protein meals, can also interfere with the absorption of levodopa.[7][12]
Q4: What are the key clinical endpoints for evaluating the efficacy of Melevodopa in reducing "off" periods?
The primary clinical endpoint in studies evaluating the efficacy of Melevodopa for reducing "off" periods is the total daily "off" time.[13][14] This is typically measured in hours or minutes and reflects the cumulative time a patient experiences a return of symptoms. Other important secondary endpoints include the frequency of "off" episodes, the time to "on" (the time it takes for the medication to take effect), and improvements in motor function as assessed by scales like the Unified Parkinson's Disease Rating Scale (UPDRS).[14]
Q5: What are the known drug-drug interactions with Melevodopa?
Melevodopa, as a precursor to levodopa, shares its drug interactions. It is crucial for patients to inform their healthcare provider of all medications they are taking.[3] Key interactions include:
-
Non-selective Monoamine Oxidase Inhibitors (MAOIs): Can lead to a hypertensive crisis and are contraindicated.[3]
-
Antipsychotic Drugs: Medications that block dopamine receptors, such as haloperidol (B65202) and risperidone, can reduce the effectiveness of Melevodopa.[3][15]
-
Anticholinergic Drugs: May reduce the bioavailability of levodopa.[3]
-
Iron Supplements: Can chelate with levodopa and decrease its absorption.[3][12]
-
Dopamine Agonists: Can be used concurrently to enhance effects but require careful dose adjustments to avoid worsening side effects like dyskinesia.[3]
Troubleshooting Guides
Issue 1: High Variability in Plasma Levodopa Concentration Despite Melevodopa Administration
-
Possible Cause: Inconsistent gastric emptying or competition for absorption with dietary amino acids.
-
Troubleshooting Steps:
-
Standardize Administration Conditions: Administer Melevodopa on an empty stomach or with a small, low-protein snack to maximize absorption and efficacy.[3]
-
Dietary Review: Advise subjects to avoid high-protein meals close to medication intake, as amino acids can compete with levodopa for absorption.[12]
-
Consider Adjunctive Therapies: Investigate the co-administration of a catechol-O-methyltransferase (COMT) inhibitor or a monoamine oxidase-B (MAO-B) inhibitor, which can extend the half-life of levodopa.[16][17]
-
Issue 2: "Delayed-on" or "No-on" Phenomenon Observed
-
Possible Cause: Delayed gastric emptying or insufficient absorption at the site of administration. The high solubility of Melevodopa is intended to mitigate this.[18]
-
Troubleshooting Steps:
-
Formulation Check: Ensure the effervescent formulation of Melevodopa is fully dissolved in water before administration to ensure rapid availability for absorption.[4]
-
Evaluate Gastric Motility: If delayed gastric emptying is suspected, consider prokinetic agents, but be mindful of potential drug interactions.
-
Alternative Delivery Strategies: For persistent issues, research into alternative levodopa delivery systems, such as intestinal gel infusions or subcutaneous delivery, may be informative for future experimental design.[11][19]
-
Issue 3: Unexpected Adverse Effects at a Given Dosage
-
Possible Cause: Individual differences in metabolism or drug-drug interactions. Common side effects include nausea, dizziness, and headaches.[3]
-
Troubleshooting Steps:
-
Review Concomitant Medications: Thoroughly screen for any new medications, over-the-counter drugs, or supplements that could be interacting with Melevodopa.[3]
-
Dose Titration: A gradual dose titration at the beginning of an experiment can help identify the optimal dose with minimal side effects.
-
Monitor for Dyskinesia: Be aware that as with levodopa, higher doses of Melevodopa can lead to or worsen dyskinesias (involuntary movements).[3] Careful observation and dose adjustment are necessary.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Levodopa after Administration of Melevodopa/Carbidopa vs. Standard Levodopa/Carbidopa
| Parameter | Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa | Key Finding |
| Time to Cmax (tmax) | Shorter | Longer | L-dopa absorption tended to be quicker with V1512.[4] |
| Inter-patient Variability | Less Variable | More Variable | Pharmacokinetic parameters were less variable with V1512.[4][20] |
| Drug Accumulation | Less Noticeable | More Pronounced | Less accumulation of L-dopa in plasma was observed with V1512.[20][21] |
Data synthesized from a randomized, crossover study in patients with fluctuating Parkinson's disease.[4]
Experimental Protocols
Protocol 1: Quantification of Levodopa in Human Plasma by HPLC-MS/MS
This protocol provides a general framework for the analysis of levodopa plasma concentrations.
-
Objective: To determine the concentration of levodopa in plasma samples following the administration of Melevodopa.
-
Materials:
-
Human plasma collected in K3-EDTA tubes.[22]
-
Levodopa and appropriate internal standard.
-
Protein precipitation agents (e.g., perchloric acid, acetonitrile (B52724), or methanol).[23]
-
HPLC-MS/MS system.
-
-
Methodology:
-
Sample Preparation:
-
Collect whole blood in K3-EDTA tubes and protect from light.[22]
-
Centrifuge at 3500 x g for 15 minutes at 4°C to separate plasma.[22]
-
To a known volume of plasma, add the internal standard.
-
Precipitate proteins by adding a protein precipitation agent.[23] Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water with formic acid is commonly used.[23]
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically in the range of 5-20 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for levodopa and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known levodopa concentrations in a blank plasma matrix.
-
Calculate the concentration of levodopa in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
-
-
Note: Due to the instability of catecholamines, the use of antioxidants and temperature control during sample handling and storage is recommended to enhance stability.[23]
Visualizations
Caption: Metabolic pathway of Melevodopa to Dopamine.
References
- 1. What is the mechanism of Melevodopa? [synapse.patsnap.com]
- 2. Melevodopa - Wikipedia [en.wikipedia.org]
- 3. What is Melevodopa used for? [synapse.patsnap.com]
- 4. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melevodopa [medbox.iiab.me]
- 6. parkinson.org [parkinson.org]
- 7. What are Parkinson's OFF Periods? | INBRIJA® (levodopa inhalation powder) [inbrija.com]
- 8. Managing "Off" Time in Parkinson's | Parkinson's Foundation [parkinson.org]
- 9. michaeljfox.org [michaeljfox.org]
- 10. allianceforpatientaccess.org [allianceforpatientaccess.org]
- 11. Novel Approaches to Optimization of Levodopa Therapy for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levodopa/carbidopa (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 13. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Optimizing levodopa therapy, when and how? Perspectives on the importance of delivery and the potential for an early combination approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Soluble and controlled-release preparations of levodopa: do we really need them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. scielo.br [scielo.br]
Technical Support Center: Enhancing Melevodopa Hydrochloride Absorption
Welcome to the Technical Support Center for Melevodopa Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the absorption of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of this compound over standard Levodopa (B1675098) in terms of absorption?
A1: this compound, the methyl ester of Levodopa, possesses significantly higher aqueous solubility (approximately 250 times greater than Levodopa) and greater lipophilicity.[1][2] This enhanced solubility allows for more rapid and complete dissolution, a critical factor for absorption.[2] At physiological pH, Melevodopa exists in a non-ionized form, further promoting its absorption across the intestinal wall.[2]
Q2: My this compound formulation shows poor and variable absorption in preclinical animal models. What are the potential causes and solutions?
A2: Variability in the absorption of orally administered this compound can be attributed to several factors:
-
Delayed Gastric Emptying: The absorption of Levodopa and its prodrugs primarily occurs in the small intestine.[3] Delayed gastric emptying can lead to erratic and unpredictable absorption.[1][3]
-
Solution: Consider the co-administration of a prokinetic agent to accelerate gastric emptying.[3] It is also advisable to administer the formulation to fasted animals to minimize the influence of food on gastric transit time.
-
-
Formulation-Related Issues: The dissolution rate of your formulation might be a limiting factor.
-
Metabolism: Melevodopa is rapidly hydrolyzed to Levodopa by esterases in the gastrointestinal tract and blood.[1] Co-administration with a decarboxylase inhibitor like Carbidopa is crucial to prevent the peripheral conversion of Levodopa to dopamine, thereby increasing its bioavailability for brain uptake.[5]
Q3: How can I improve the intestinal permeability of this compound in my in vitro Caco-2 cell model?
A3: Enhancing intestinal permeability is a key strategy to improve the absorption of this compound. Consider the following approaches:
-
Use of Permeation Enhancers: Incorporate permeation enhancers into your formulation. These excipients can transiently and reversibly alter the integrity of the intestinal epithelium, facilitating drug transport.
-
Modulation of Intestinal Transporters: Levodopa is known to be a substrate for the large neutral amino acid transporter (LAT1). While Melevodopa's primary absorption is driven by its physicochemical properties, understanding its interaction with intestinal transporters can offer further optimization strategies. The luminal uptake of Levodopa is mediated by the b(0,+)AT-rBAT transporter, while basolateral efflux involves LAT2-4F2 and TAT1.[6] Investigating how different excipients or permeation enhancers modulate the activity of these transporters could be a promising research avenue.
Q4: What are the key considerations when developing an alternative delivery system, such as an intranasal formulation, for this compound?
A4: Intranasal delivery offers a promising alternative to bypass the gastrointestinal tract and first-pass metabolism, potentially leading to faster onset of action and higher bioavailability.
-
Formulation: For nasal delivery, powder formulations of Levodopa methyl ester hydrochloride (LDME) have shown higher absolute bioavailability compared to oral delivery in rat models.[2][7] The inclusion of mucoadhesive excipients like Carbopol can further enhance absorption.[2]
-
Pharmacokinetics: Studies have shown that intranasal administration of LDME results in significantly higher drug-targeting efficiency to the brain (AUC in brain/AUC in plasma) compared to oral administration.[2][7]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles for this compound Tablets
| Potential Cause | Troubleshooting Step |
| Inadequate de-gassing of the dissolution medium. | Air bubbles can adhere to the tablet surface, reducing the effective area for dissolution. Ensure the dissolution medium is properly de-gassed according to USP guidelines. |
| Improper equipment setup. | Ensure the dissolution apparatus (e.g., basket or paddle) is correctly calibrated and centered. Check for and minimize vibration. |
| Variability in tablet hardness or disintegration time. | Characterize the physical properties of your tablets. Inconsistent manufacturing processes can lead to variability in dissolution. |
| Chemical instability of this compound in the dissolution medium. | Verify the stability of this compound in the selected medium at 37°C. Degradation can lead to lower-than-expected results.[8] |
| Cross-linking of gelatin capsules (if applicable). | For capsule formulations, exposure to high temperature and humidity can cause cross-linking of the gelatin shell, impeding dissolution. |
Issue 2: Low and Variable Permeability in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of the test compound in the transport buffer. | Although this compound has high water solubility, ensure the concentration used in the assay does not exceed its solubility in the specific buffer system.[9] |
| Low post-assay recovery of the compound. | The compound may be binding to the plasticware or being metabolized by the Caco-2 cells. Perform recovery studies to quantify this loss.[9] |
| Efflux transporter activity. | Melevodopa or its metabolites might be substrates for efflux transporters like P-glycoprotein (P-gp). Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[9] |
| Inconsistent Caco-2 monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity. Discard any monolayers with TEER values below the established acceptance criteria.[10] |
| Variability in cell culture conditions. | Standardize cell seeding density, passage number, and culture duration to ensure consistent expression of transporters and tight junction proteins.[10] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Levodopa after Administration of Effervescent Melevodopa/Carbidopa (V1512) vs. Standard-Release Levodopa/Carbidopa Tablets. [3]
| Formulation | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) |
| V1512 (Melevodopa/Carbidopa) | Less Variable | Generally Shorter | Less Variable |
| Standard L-dopa/Carbidopa | More Variable | Generally Longer | More Variable |
Note: This table summarizes the trends observed in a clinical study. Specific values varied between patient cohorts.
Table 2: Bioavailability of Levodopa after Intranasal and Oral Administration of Levodopa Methyl Ester Hydrochloride (LDME) in Rats. [2][7]
| Route of Administration | Formulation | Absolute Bioavailability (%) |
| Intranasal | LDME with Carbopol | 82.4 |
| Intranasal | LDME without Carbopol | 66.7 |
| Oral | Levodopa | 16.2 |
Experimental Protocols
In Vitro Dissolution Testing of this compound Tablets
Objective: To assess the in vitro release profile of this compound from a solid oral dosage form.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Medium: 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8, maintained at 37 ± 0.5 °C. The medium should be de-gassed prior to use.
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Caco-2 Cell Permeability Assay for this compound
Objective: To evaluate the intestinal permeability of this compound and assess its potential for active transport.
Materials:
-
Caco-2 cells (passage number 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability assay, measure the TEER of the cell monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing this compound to the apical (A) side of the Transwell® insert. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37 °C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
Permeability Assay (Basolateral to Apical - B to A): a. Add the transport buffer containing this compound to the basolateral (B) side. b. Add fresh transport buffer to the apical (A) side. c. Follow the same incubation and sampling procedure as for the A to B transport.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B to A / Papp A to B) can then be determined to assess the involvement of active efflux.
Visualizations
Caption: Intestinal absorption pathway of this compound.
Caption: Experimental workflow for evaluating Melevodopa absorption.
Caption: Logical troubleshooting flow for absorption issues.
References
- 1. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of formulated levodopa methyl ester nasal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. The molecular mechanism of intestinal levodopa absorption and its possible implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of formulated levodopa methyl ester nasal delivery systems | springermedicine.com [springermedicine.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variability in Caco-2 and MDCK cell-based intestinal permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Melevodopa Hydrochloride vs. Standard Levodopa in Reducing "Off" Time in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of melevodopa (B1676178) hydrochloride and standard levodopa (B1675098) in the management of "off" time in patients with Parkinson's disease. The information is compiled from clinical trial data and pharmacological studies to offer an objective overview for research and development purposes.
Executive Summary
Melevodopa, the methyl ester of levodopa, is a prodrug designed to offer improved solubility and more reliable absorption compared to standard levodopa formulations.[1] This enhanced pharmacokinetic profile is hypothesized to translate into a more consistent therapeutic effect, particularly in reducing motor fluctuations, such as "off" time, a common complication in patients on long-term levodopa therapy.
A key randomized, double-blind, double-dummy, controlled parallel-group study by Stocchi et al. (2010) compared an effervescent melevodopa/carbidopa (M/C) formulation to a standard oral levodopa/carbidopa (L/C) formulation in 221 patients with Parkinson's disease experiencing motor fluctuations. While the primary endpoint—the difference in the change of total daily "off" time between the two groups—did not reach statistical significance, a notable trend favoring the melevodopa/carbidopa formulation was observed.[2][3]
Data Presentation: Clinical Trial on "Off" Time Reduction
The following table summarizes the key findings from the Stocchi et al. (2010) clinical trial.
| Outcome Measure | Melevodopa/Carbidopa (M/C) | Standard Levodopa/Carbidopa (L/C) | p-value |
| Primary Endpoint: Change in Total Daily "Off" Time | |||
| Mean Change from Baseline (minutes) | -39.4 | +3.5 | 0.07 |
| 95% Confidence Interval | -67.08 to -11.73 | -36.19 to +43.26 | |
| Intragroup Analysis of "Off" Time | |||
| Change from Baseline | Significant Reduction | No Significant Change | |
| Discontinuation due to Adverse Events | |||
| Number of Patients (%) | 2 (1.3%) | 1 (1.4%) | Not Significant |
Experimental Protocols
Stocchi et al. (2010) Clinical Trial Methodology
Study Design: This was a 12-week, randomized, double-blind, double-dummy, controlled, parallel-group study conducted at multiple centers.[2][4]
Participants: A total of 221 patients with a diagnosis of Parkinson's disease and experiencing motor fluctuations were enrolled.[2][4]
Intervention:
-
Melevodopa/Carbidopa (M/C) Group: Patients received effervescent tablets of melevodopa hydrochloride plus carbidopa. To maintain blinding, they also received a placebo tablet that was identical in appearance to the standard levodopa/carbidopa tablet.
-
Standard Levodopa/Carbidopa (L/C) Group: Patients received standard oral tablets of levodopa/carbidopa (Sinemet). To maintain blinding, they also received a placebo effervescent tablet to be dissolved in water, mimicking the administration of the active melevodopa formulation.
Primary Outcome Measure: The primary efficacy endpoint was the change in total daily "off" time from baseline to the end of the study. "Off" time was assessed using patient-completed diaries.[2]
Secondary Outcome Measures: While the full paper detailing all secondary outcomes was not available, typical secondary endpoints in such trials include changes in "on" time (with and without troublesome dyskinesia) and scores from the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (motor examination) and Part IV (complications of therapy, including dyskinesia).
Signaling Pathway and Experimental Workflow
Signaling Pathway of Levodopa and Melevodopa
Both melevodopa and levodopa act as precursors to dopamine (B1211576), aiming to replenish the depleted dopamine levels in the brains of individuals with Parkinson's disease. The following diagram illustrates this shared pathway.
Caption: Metabolic pathway of melevodopa and levodopa to dopamine.
Clinical Trial Workflow: Melevodopa vs. Standard Levodopa
The following diagram outlines a typical experimental workflow for a double-dummy clinical trial comparing two oral formulations for Parkinson's disease, based on the Stocchi et al. (2010) study design.
Caption: Double-dummy clinical trial workflow.
Conclusion
This compound, formulated as an effervescent tablet with carbidopa, demonstrates a trend towards a greater reduction in "off" time compared to standard levodopa/carbidopa tablets in patients with Parkinson's disease experiencing motor fluctuations.[2][3] Although the primary endpoint of a key clinical trial did not achieve statistical significance, the data suggests a potential clinical benefit that warrants further investigation.[2] The improved pharmacokinetic profile of melevodopa, characterized by faster and more reliable absorption, provides a strong rationale for its potential to offer a more consistent dopaminergic stimulation and, consequently, better control of motor fluctuations.[1] Future research with larger patient populations and potentially longer follow-up periods may be necessary to definitively establish the superiority of melevodopa in reducing "off" time and improving the quality of life for individuals with Parkinson's disease.
References
- 1. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - Minerva Medica 2019 December;110(6):575-85 - Minerva Medica - Riviste [minervamedica.it]
- 2. researchgate.net [researchgate.net]
- 3. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-Blind, Double-Dummy, Randomized Study of Continuous Intrajejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Melevodopa vs. Levodopa: A Comparative Analysis of Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetics of Melevodopa and its parent drug, Levodopa. The information presented herein is intended to support research, scientific understanding, and drug development efforts in the field of neurology, particularly in the context of Parkinson's disease treatment.
Executive Summary
Melevodopa, the methyl ester prodrug of Levodopa, is designed to overcome some of the pharmacokinetic limitations of standard Levodopa formulations. By enhancing solubility and absorption, Melevodopa aims to provide a more consistent and rapid therapeutic effect. This guide summarizes the key pharmacokinetic differences between these two compounds, supported by experimental data and detailed methodologies. Clinical studies have demonstrated that Melevodopa, particularly in an effervescent formulation, offers a more reliable pharmacokinetic profile with faster absorption and less variability compared to standard Levodopa tablets.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Levodopa following the administration of an effervescent Melevodopa/Carbidopa formulation (V1512) versus a standard-release Levodopa/Carbidopa tablet. The data is based on a randomized, double-blind, two-period crossover study in patients with fluctuating Parkinson's disease.
| Pharmacokinetic Parameter | Effervescent Melevodopa/Carbidopa (V1512) | Standard-Release Levodopa/Carbidopa | Key Observations |
| Time to Maximum Concentration (Tmax) | Quicker absorption | Slower absorption | Levodopa absorption tended to be quicker after V1512 administration[1][2]. |
| Maximum Concentration (Cmax) | Less variability over time and between patients | More variability over time and between patients | Pharmacokinetic parameters were generally less variable after V1512 versus L-dopa/carbidopa[1][2]. |
| Area Under the Curve (AUC) | Less apparent drug accumulation | More noticeable drug accumulation | Accumulation of L-dopa in plasma was less noticeable with V1512[1][2]. |
| Bioavailability | More reliable Levodopa delivery | Subject to variability due to poor solubility | Melevodopa is approximately 250 times more soluble than L-dopa, allowing for rapid and complete dissolution[1]. |
| Inter-patient Variability | Lower | Higher | Pharmacokinetic parameters were less variable between patients after V1512 administration[1][2]. |
Experimental Protocols
The data presented in this guide is primarily derived from a single-center, randomized, double-blind, double-dummy, two-period crossover study. The following provides a detailed overview of the experimental methodology employed in such a clinical trial.
Study Design and Population
-
Design: A randomized, double-blind, double-dummy, two-period crossover study is a robust design for comparing two formulations. This design minimizes bias as neither the participant nor the investigator knows which treatment is being administered, and each participant serves as their own control by receiving both treatments at different times.
-
Population: The study typically enrolls patients with a confirmed diagnosis of Parkinson's disease who are experiencing motor fluctuations. This patient population is most likely to benefit from a formulation with improved pharmacokinetics.
-
Ethical Considerations: All studies must be conducted in accordance with the Declaration of Helsinki and approved by an independent ethics committee. All participants must provide written informed consent.
Dosing and Administration
-
Treatments:
-
Test Product: Effervescent Melevodopa/Carbidopa tablets (e.g., 100 mg Melevodopa / 25 mg Carbidopa). Melevodopa is the methyl ester of levodopa[1].
-
Reference Product: Standard-release Levodopa/Carbidopa tablets (e.g., 100 mg Levodopa / 25 mg Carbidopa).
-
-
Dosing Regimen: Multiple doses are administered over a 12 or 24-hour period to assess steady-state pharmacokinetics. For example, doses may be given every 2-3 hours[1][2].
-
Administration: To maintain blinding in a double-dummy design, participants receive the active tablet of one formulation and a placebo tablet/solution of the other formulation.
Blood Sampling and Bioanalysis
-
Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration to capture the full pharmacokinetic profile. This typically includes pre-dose, and multiple time points post-dose to capture absorption, distribution, and elimination phases.
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. Plasma samples are then stored at -20°C or lower until analysis.
-
Analytical Method: The concentration of Levodopa and Carbidopa in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method offers high sensitivity and selectivity for quantifying drug concentrations in biological matrices.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
Signaling and Metabolic Pathways
The therapeutic effect of both Melevodopa and Levodopa is dependent on the conversion of Levodopa to dopamine (B1211576) in the brain. The following diagrams illustrate the metabolic pathways and the experimental workflow of a typical pharmacokinetic study.
Caption: Metabolic Pathway of Melevodopa and Levodopa.
Caption: Experimental Workflow for a Crossover Pharmacokinetic Study.
References
- 1. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Melevodopa/Carbidopa Effervescent Tablets for Parkinson's Disease Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Melevodopa/carbidopa (B1219) effervescent tablets against standard levodopa (B1675098)/carbidopa formulations for the treatment of Parkinson's disease. The information is compiled from peer-reviewed clinical studies to assist researchers, scientists, and drug development professionals in evaluating the efficacy and pharmacokinetic profile of this novel formulation.
Executive Summary
Melevodopa, a methyl ester of levodopa, in combination with carbidopa as an effervescent tablet, is designed to offer a more rapid and reliable absorption compared to standard oral levodopa/carbidopa formulations.[1][2] Clinical evidence suggests that this formulation may lead to improvements in motor fluctuations, a common complication in patients with advanced Parkinson's disease.[2][3] The primary advantage lies in its physicochemical properties, which allow for faster dissolution and absorption, potentially translating to a quicker onset of clinical effect.
Data Presentation
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa | Key Findings |
| Time to Maximum Concentration (Tmax) | Tended to be quicker | Slower | Levodopa absorption tended to be faster with the effervescent formulation.[4][5] |
| Maximum Concentration (Cmax) | Less variable | More variable | V1512 showed less inter-patient variability in peak plasma concentrations.[4][5] |
| Area Under the Curve (AUC) | Less drug accumulation | More noticeable drug accumulation | The effervescent formulation resulted in less accumulation of levodopa in the plasma over time.[4][5] |
| Variability | Lower inter-patient and intra-patient variability | Higher inter-patient and intra-patient variability | V1512 provides a more reliable and consistent levodopa pharmacokinetic profile.[4][5] |
Table 2: Clinical Efficacy in Reducing "OFF" Time
| Study Endpoint | Melevodopa/Carbidopa Effervescent Tablets (M/C) | Standard Levodopa/Carbidopa Tablets (L/C) | Statistical Significance |
| Change in Total Daily "OFF" Time | -39.4 minutes (95% CI: -67.08 to -11.73) | +3.5 minutes (95% CI: -36.19 to +43.26) | P = 0.07 (Not statistically significant)[1] |
| Intragroup Analysis | Significant reduction from baseline | No significant change from baseline | M/C group showed a significant reduction in daily "OFF" time compared to its own baseline.[1] |
Experimental Protocols
Randomized, Double-Blind, Double-Dummy, Controlled Parallel Group Study on "OFF" Time Reduction
A pivotal study evaluated the efficacy of melevodopa/carbidopa effervescent tablets in reducing motor fluctuations.[1]
-
Objective: To compare the effectiveness of oral melevodopa/carbidopa effervescent tablets with standard oral levodopa/carbidopa tablets in reducing total daily "OFF" time in patients with Parkinson's disease and motor fluctuations.[1]
-
Study Design: A randomized, double-blind, double-dummy, controlled parallel group study.[1] A total of 221 patients were enrolled.[1]
-
Intervention: Patients were randomized to receive either melevodopa/carbidopa effervescent tablets or standard levodopa/carbidopa tablets. The double-dummy design ensured that all patients received both a tablet and an effervescent drink, with one containing the active drug and the other a placebo.
-
Primary Endpoint: The primary efficacy measure was the change in total daily "OFF" time from baseline.[1]
-
Data Collection: Patient diaries were used to record "ON" and "OFF" times.
-
Statistical Analysis: The difference in the change of total daily "OFF" time between the two groups was analyzed. Intragroup changes from baseline were also assessed.[1]
Single-Centre, Randomized, Double-Blind, Double-Dummy, Two-Period Crossover Pharmacokinetic Study
This study characterized the pharmacokinetic profile of levodopa and carbidopa after repeated doses of the effervescent tablet compared with the standard-release tablet.[4]
-
Objective: To compare the pharmacokinetic profiles of levodopa and carbidopa from melevodopa/carbidopa effervescent tablets (V1512) and standard-release levodopa/carbidopa tablets in patients with fluctuating Parkinson's disease.[4]
-
Study Design: A single-centre, randomized, double-blind, double-dummy, two-period crossover study.[4] Twenty-five patients received at least one dose of the study medication.[4]
-
Intervention: Patients received either V1512 (melevodopa 100 mg/carbidopa 25 mg) or standard levodopa/carbidopa 100 mg/25 mg. The study involved different cohorts with varying dosing schedules.[4]
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of levodopa and carbidopa.
-
Parameters Measured: The key pharmacokinetic parameters analyzed were the area under the plasma-concentration time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (Tmax).[4]
Mandatory Visualization
Caption: Mechanism of action of Melevodopa/Carbidopa.
Caption: Workflow of the randomized controlled trial.
Alternative Treatments
While oral formulations are the standard of care, other treatment modalities are available for managing motor fluctuations in advanced Parkinson's disease.
-
Levodopa-Carbidopa Intestinal Gel (LCIG): This therapy involves the continuous infusion of a gel formulation of levodopa and carbidopa directly into the small intestine via a percutaneous endoscopic gastrostomy with a jejunal tube (PEG-J). This method bypasses gastric emptying issues and provides more stable plasma levodopa levels, which has been shown to be effective in reducing "off" time and improving motor fluctuations.[6][7][8]
-
Deep Brain Stimulation (DBS): A surgical procedure where electrodes are implanted into specific areas of the brain. These electrodes deliver electrical impulses that can help control motor symptoms.
-
Apomorphine Infusion/Injection: Apomorphine is a potent dopamine agonist that can be administered via subcutaneous injection for rapid relief of "off" episodes or as a continuous subcutaneous infusion to reduce "off" time.
-
Other Oral Medications: Long-acting dopamine agonists, MAO-B inhibitors, and COMT inhibitors are also used in conjunction with levodopa to manage motor fluctuations.
Conclusion
Melevodopa/carbidopa effervescent tablets present a promising alternative to standard oral levodopa/carbidopa formulations, particularly for patients experiencing motor fluctuations. The key advantage appears to be its enhanced pharmacokinetic profile, characterized by faster absorption and lower variability. While a large randomized controlled trial did not demonstrate a statistically significant difference in the primary endpoint of "OFF" time reduction between the two groups, there was a trend favoring the effervescent formulation, and the intragroup analysis showed a significant reduction in "OFF" time for the melevodopa/carbidopa group.[1] Further research with larger patient populations and potentially different study designs may be warranted to fully elucidate the clinical benefits of this formulation. The choice of treatment should be individualized based on patient characteristics, the nature of their motor fluctuations, and their response to therapy.
References
- 1. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Life Use of Levodopa/Carbidopa Intestinal Gel in Parkinson's Disease According to Analysis of Pump Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Melevodopa Hydrochloride Clinical Trials for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clinical trial data for Melevodopa (B1676178) hydrochloride, an alternative formulation to standard Levodopa (B1675098), for the treatment of Parkinson's disease. The information is compiled from published clinical trial results to assist in research and development efforts.
Executive Summary
Melevodopa, a methyl ester prodrug of levodopa, is designed to offer improved solubility and more reliable absorption compared to standard levodopa formulations. Clinical trials have primarily focused on comparing the pharmacokinetic profile, efficacy in reducing motor fluctuations, and safety of melevodopa/carbidopa (B1219) (M/C) versus conventional levodopa/carbidopa (L/C) in patients with Parkinson's disease.
The key findings from comparative studies suggest that melevodopa provides a more consistent pharmacokinetic profile with faster absorption of levodopa. While a major clinical trial on reducing "off" time showed a favorable trend for melevodopa, it did not reach statistical significance for its primary endpoint. Both formulations have demonstrated comparable safety profiles.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from comparative clinical trials of Melevodopa hydrochloride and standard Levodopa/Carbidopa.
Pharmacokinetic Parameters
A single-center, randomized, double-blind, double-dummy, two-period crossover study (NCT00491998) involving 25 patients with fluctuating Parkinson's disease characterized the pharmacokinetic profile of levodopa and carbidopa after repeated doses of an effervescent melevodopa/carbidopa formulation (V1512) compared to standard-release levodopa/carbidopa.[1][2][3] The results indicated that levodopa absorption tended to be quicker and pharmacokinetic parameters were less variable with melevodopa.[1][2][3]
| Parameter | Melevodopa/Carbidopa (V1512) | Levodopa/Carbidopa (Standard Release) | Key Findings |
| Area Under the Curve (AUC) | Approximately 8% lower | Higher | Levodopa exposure was slightly lower with V1512.[1] |
| Maximum Plasma Concentration (Cmax) | Up to 26% lower | Higher | Peak plasma concentration of levodopa was lower with V1512.[1] |
| Time to Cmax (tmax) | Tended to be quicker | Slower | V1512 demonstrated a tendency for faster absorption of levodopa.[1][2][3] |
| Variability | Less variable | More variable | Pharmacokinetic parameters were generally less variable with V1512, both over time and between patients.[1][2][3] |
| Drug Accumulation | Less noticeable | More noticeable | Less accumulation of levodopa in plasma was observed with V1512.[1][2][3] |
Efficacy in Reducing "Off" Time
A randomized, double-blind, double-dummy, controlled parallel-group study involving 221 patients with Parkinson's disease and motor fluctuations compared the effectiveness of effervescent melevodopa/carbidopa tablets with standard oral levodopa/carbidopa tablets in reducing total daily "off" time.[2]
| Outcome Measure | Melevodopa/Carbidopa | Levodopa/Carbidopa | Statistical Significance |
| Change in Total Daily "Off" Time | -39.4 minutes (95% CI: -67.08 to -11.73) | +3.5 minutes (95% CI: -36.19 to +43.26) | P = 0.07 (Not statistically significant) |
While the primary endpoint of this study was not met, there was a clear trend favoring the melevodopa/carbidopa formulation.[2] Intragroup analysis revealed that melevodopa/carbidopa significantly reduced the baseline daily "off" time.[2]
Safety and Tolerability
Both the pharmacokinetic and efficacy trials reported that melevodopa/carbidopa was well-tolerated.[1][2][3] In the study on motor fluctuations, there were no unexpected adverse events in either treatment arm, and the rates of discontinuation due to adverse events were similar between the two groups (1.3% for melevodopa/carbidopa vs. 1.4% for levodopa/carbidopa).[2]
Experimental Protocols
Pharmacokinetic Study (NCT00491998)
-
Study Design: A single-center, randomized, double-blind, double-dummy, two-period crossover study.[1][3]
-
Participants: 25 patients with fluctuating Parkinson's disease.[1][3]
-
Interventions:
-
Cohort 1: Melevodopa/carbidopa (100 mg/25 mg) or Levodopa/carbidopa (100 mg/25 mg), 7 doses over 24 hours.[1][3]
-
Cohort 2: Melevodopa/carbidopa (100 mg/25 mg) or Levodopa/carbidopa (100 mg/25 mg), 4 doses over 12 hours.[1][3]
-
Cohort 3: Melevodopa/carbidopa (100 mg/25 mg) or Levodopa/carbidopa (100 mg/25 mg), 2 doses over 12 hours in combination with entacapone (B1671355) 200 mg.[1][3]
-
-
Pharmacokinetic Analysis: Plasma concentrations of levodopa and carbidopa were measured at various time points to determine pharmacokinetic parameters including AUC, Cmax, and tmax.[1][3]
Efficacy Study (Reduction in "Off" Time)
-
Study Design: A randomized, double-blind, double-dummy, controlled parallel-group study.[2]
-
Participants: 221 patients with Parkinson's disease and motor fluctuations.[2]
-
Intervention: Oral effervescent melevodopa/carbidopa tablets versus standard oral formulation levodopa/carbidopa tablets.[2]
-
Primary Endpoint: The primary outcome measure was the change in total daily "off" time, which was assessed based on patient-reported diaries.[2]
Mandatory Visualization
Signaling Pathway of Melevodopa
The following diagram illustrates the mechanism of action of Melevodopa.
Caption: Mechanism of Melevodopa conversion to Dopamine.
Experimental Workflow: Pharmacokinetic Study
The following diagram outlines the workflow of the pharmacokinetic clinical trial.
Caption: Crossover design of the pharmacokinetic study.
References
- 1. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Levodopa Prodrugs: Melevodopa, Foslevodopa, and Etilevodopa in Parkinson's Disease Management
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of next-generation levodopa (B1675098) delivery systems, backed by experimental data and detailed protocols.
Levodopa remains the gold-standard for symptomatic treatment of Parkinson's disease. However, its long-term use is often complicated by motor fluctuations and dyskinesias, largely attributed to its variable oral absorption and short plasma half-life. To address these limitations, several levodopa prodrugs have been developed to enhance its pharmacokinetic profile and provide more consistent dopamine (B1211576) stimulation in the brain. This guide provides a head-to-head comparison of three prominent levodopa prodrugs: Melevodopa, Foslevodopa, and Etilevodopa (B1671700), with a focus on their performance, supported by experimental data.
Executive Summary
Levodopa prodrugs aim to improve upon the pharmacokinetic properties of standard levodopa, leading to more stable plasma concentrations and, consequently, better motor control in Parkinson's disease patients.
-
Melevodopa , a methyl ester of levodopa, is designed for more rapid and consistent oral absorption.
-
Foslevodopa , a phosphate (B84403) ester prodrug of levodopa, is formulated for continuous subcutaneous infusion, bypassing gastrointestinal absorption issues.
-
Etilevodopa , an ethyl ester of levodopa, was developed to offer improved solubility and faster absorption compared to standard levodopa.
This guide will delve into the comparative efficacy and pharmacokinetic profiles of these prodrugs, supported by data from key clinical trials.
Comparative Pharmacokinetic and Efficacy Data
The following tables summarize the key pharmacokinetic and efficacy parameters of Melevodopa, Foslevodopa, and Etilevodopa in comparison to standard levodopa/carbidopa (B1219) formulations.
Table 1: Pharmacokinetic Profile of Levodopa Prodrugs vs. Standard Levodopa/Carbidopa
| Parameter | Melevodopa (oral) | Foslevodopa/Foscarbidopa (subcutaneous) | Etilevodopa (oral) | Standard Levodopa/Carbidopa (oral) |
| Time to Maximum Concentration (Tmax) | Shorter than standard L-dopa[1] | Median Tmax of 1.3 hours for levodopa after a single bolus dose[2] | Significantly shorter (mean ~30 min)[3] | Mean of 54 minutes[3] |
| Maximum Concentration (Cmax) | Data not consistently reported as higher | Stable steady-state concentrations (747-4660 ng/mL) with continuous infusion[4] | Significantly greater than standard L-dopa[3] | Variable |
| Area Under the Curve (AUC) | Less drug accumulation observed[5] | Stable levodopa exposure[4] | Significantly greater in the first 45 minutes[3] | Variable |
| Bioavailability | Designed for improved and more consistent absorption[1] | Bypasses gastrointestinal absorption | Intended for enhanced absorption | Subject to variability due to gastric emptying and food effects |
Table 2: Clinical Efficacy of Levodopa Prodrugs vs. Standard Levodopa/Carbidopa
| Outcome Measure | Melevodopa (oral) | Foslevodopa/Foscarbidopa (subcutaneous) | Etilevodopa (oral) |
| Change in "Off" Time | Trend towards reduction (-39.4 minutes), though not statistically significant in one study (P=0.07)[6] | Significant reduction of 2.75 hours/day[7] | No significant improvement compared to standard levodopa[8] |
| Change in "On" Time without Troublesome Dyskinesia | Not a primary endpoint in cited studies | Significant increase of 2.72 hours/day[7] | No significant improvement reported[8] |
| Time to "On" | Subjective reports of earlier onset of "on" response (69% of patients)[9] | Not directly measured as a primary endpoint due to continuous infusion | No significant improvement compared to standard levodopa[8] |
Mechanism of Action and Metabolic Pathway
The fundamental mechanism of all levodopa prodrugs is to deliver levodopa to the brain, where it is converted to dopamine. The prodrugs themselves are pharmacologically inactive but are designed to have superior physicochemical properties for improved absorption and bioavailability. Once in the systemic circulation, they are rapidly converted to levodopa by endogenous enzymes.
Caption: Metabolic pathway of levodopa prodrugs.
Experimental Protocols
Melevodopa vs. Standard Levodopa/Carbidopa Pharmacokinetic Study
-
Study Design: A single-center, randomized, double-blind, double-dummy, two-period crossover study was conducted.[5]
-
Participants: Patients with fluctuating Parkinson's disease were enrolled.[5]
-
Intervention: Participants received either an effervescent tablet of melevodopa/carbidopa (V1512; Sirio) or standard-release levodopa/carbidopa tablets. Dosing was administered in three different cohorts: 7 doses over 24 hours, 4 doses over 12 hours, or 2 doses over 12 hours in combination with entacapone.[5]
-
Outcome Measures: The primary pharmacokinetic parameters measured were the area under the plasma-concentration time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (tmax) for both levodopa and carbidopa.[5]
Foslevodopa/Foscarbidopa Phase 3 Efficacy and Safety Study
-
Study Design: A 12-week randomized, double-blind, double-dummy, active-controlled study.[10]
-
Participants: Patients with advanced Parkinson's disease who were inadequately controlled on their current therapy and experienced at least 2.5 hours of average daily "off" time.[10]
-
Intervention: Participants were randomly assigned to receive either a continuous subcutaneous infusion of foslevodopa-foscarbidopa plus an oral placebo or an oral immediate-release levodopa-carbidopa plus a continuous subcutaneous infusion of a placebo solution.[10]
-
Outcome Measures: The primary efficacy endpoints were the change from baseline in "on" time without troublesome dyskinesia and the change from baseline in "off" time at week 12.[7]
Etilevodopa vs. Standard Levodopa/Carbidopa Pharmacokinetic Study
-
Study Design: An open-label, randomized, four-way crossover study.[3]
-
Participants: 29 patients with Parkinson's disease and motor response fluctuations.[3]
-
Intervention: Single doses of four different treatments were administered: swallowed etilevodopa/carbidopa tablets, etilevodopa/carbidopa tablets dissolved in water, an etilevodopa oral solution with carbidopa tablets, and standard levodopa/carbidopa tablets.[3]
-
Outcome Measures: Blood samples were collected before and at intervals up to 240 minutes after drug administration to measure the maximal concentration (Cmax), time to Cmax (tmax), and area under the curve (AUC) of plasma levodopa, etilevodopa, and carbidopa.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial comparing a levodopa prodrug to standard levodopa therapy.
Caption: Generalized clinical trial workflow for levodopa prodrugs.
Conclusion
The development of levodopa prodrugs represents a significant advancement in the management of Parkinson's disease. Melevodopa and Etilevodopa, as oral formulations, have demonstrated the potential for more rapid and consistent absorption compared to standard levodopa, although the clinical benefit of Etilevodopa has been questioned in larger trials.[1][8] Foslevodopa, delivered via continuous subcutaneous infusion, offers a novel approach to bypass the gastrointestinal tract entirely, leading to stable plasma levodopa concentrations and significant improvements in motor fluctuations.[4][7]
The choice of a specific levodopa prodrug will depend on the individual patient's needs and the clinical context. For patients experiencing delayed "on" or unpredictable "off" periods with oral medication, a rapidly absorbed oral prodrug like Melevodopa may be beneficial. For those with severe motor fluctuations who are not candidates for more invasive therapies, the continuous delivery of Foslevodopa presents a promising non-surgical option.
Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these prodrugs. The ongoing research and development in this area hold the promise of providing more refined and personalized treatment strategies for individuals living with Parkinson's disease.
References
- 1. V1512 (melevodopa/carbidopa) for the Treatment of Parkinson’s Disease, Italy - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical experiences with levodopa methylester (melevodopa) in patients with Parkinson disease experiencing motor fluctuations: an open-label observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of continuous subcutaneous foslevodopa-foscarbidopa in patients with advanced Parkinson's disease: a randomised, double-blind, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Melevodopa Hydrochloride vs. Sinemet: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Melevodopa hydrochloride and Sinemet (a combination of levodopa (B1675098) and carbidopa), the gold-standard treatment for Parkinson's disease. While direct head-to-head preclinical studies comparing oral formulations are limited, this document synthesizes available data on physicochemical properties, pharmacokinetics, and behavioral outcomes from various animal models to draw a comprehensive comparison. The evidence suggests that Melevodopa's enhanced solubility and lipophilicity may translate to superior pharmacokinetic and efficacy profiles in preclinical settings.
Pharmacological Profile and Mechanism of Action
This compound is the levodopa methyl ester, a prodrug designed to overcome the low aqueous solubility of levodopa.[1][2] Sinemet combines levodopa with carbidopa, a peripheral DOPA decarboxylase inhibitor that prevents the premature conversion of levodopa to dopamine (B1211576) in the bloodstream, thereby increasing its central nervous system bioavailability.
Melevodopa is approximately 250 times more soluble in water than standard levodopa.[1] After administration, it is rapidly hydrolyzed by esterases in the body to form levodopa.[3] This increased solubility and greater lipophilicity are intended to enhance its absorption from the gastrointestinal tract.[2][3] Both compounds ultimately aim to increase the brain's concentration of levodopa, which is then converted to dopamine to alleviate the motor symptoms of Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Melevodopa Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Melevodopa hydrochloride. The information presented is collated from various studies and is intended to assist researchers and drug development professionals in selecting and implementing suitable analytical methods for quality control and stability testing. This compound, the methyl ester of Levodopa (B1675098), is a crucial medication for Parkinson's disease, and its accurate quantification is vital for ensuring therapeutic efficacy and safety.
Comparative Analysis of HPLC Method Performance
The following table summarizes the key performance parameters of several validated RP-HPLC methods used for the analysis of Levodopa and its related compounds, which are directly applicable to the analysis of this compound. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analytes | Levodopa, Carbidopa, Entacapone | Levodopa, Carbidopa, Benserazide, Entacapone | Levodopa | Levodopa, Carbidopa |
| Linearity (r²) | > 0.999[1] | > 0.999[2] | > 0.999[3][4] | > 0.999[5] |
| Concentration Range (Levodopa) | 50-300 µg/mL[1] | 2.78 - 277.8 µg/mL[2] | 0.1-10 µg/mL[3][4] | 25-125 µg/mL[5] |
| Accuracy (% Recovery) | 100.17%[1] | Not explicitly stated | <15% deviation[3][4] | 99.75%[5] |
| Precision (%RSD) | Intra-day: 0.57%[1] | Not explicitly stated | Intra- and Inter-day: <15%[3][4] | Good intra- and inter-day precision reported[5] |
| LOD (Levodopa) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.70 µg/mL[5] |
| LOQ (Levodopa) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 2.13 µg/mL[5] |
| Stability Indicating | Yes[1] | Not explicitly stated | No | No |
Experimental Protocols
Below are detailed methodologies for two of the cited HPLC methods. These protocols provide a starting point for laboratory implementation.
Method 1: Stability-Indicating RP-HPLC for Levodopa, Carbidopa, and Entacapone [1]
-
Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with a photodiode array detector.
-
Column: Hypersil BDS (250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid as a buffer and acetonitrile (B52724) (the exact ratio of buffer to acetonitrile is not specified in the abstract but is a key parameter to be optimized).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: Not specified.
-
Sample Preparation: A stock solution of the analytes is prepared and diluted to the desired concentration range for linearity studies (50-300 µg/mL for Levodopa).
-
Forced Degradation Studies: The stability-indicating nature of the method was confirmed through forced degradation studies under acidic, basic, and oxidative stress conditions. For instance, acid hydrolysis was performed, leading to a quantifiable degradation of Levodopa.
Method 2: HPLC Method for the Quantification of Levodopa in Human Plasma [3][4]
-
Chromatographic System: A Shimadzu LC 20A HPLC system with a UV detector.
-
Column: Zorbax Eclipse XDB C18.
-
Mobile Phase: An isocratic mobile phase consisting of 20 mM KH₂PO₄ (pH 2.5) and methanol (B129727) (95:5, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: Not specified.
-
Sample Preparation: A simple protein precipitation procedure is used to extract Levodopa and the internal standard (methyldopa) from human plasma.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Alternative Analytical Methods
While HPLC is the most common technique for the analysis of Melevodopa and Levodopa, other methods have also been reported in the literature. These include:
-
Spectrophotometry [1]
-
Spectrofluorometry [1]
-
Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC) [1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) [1]
-
Capillary Zone Electrophoresis [1]
-
Ultra-Performance Liquid Chromatography (UPLC) [1]
The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, validated HPLC methods offer a robust and reliable solution. For research purposes requiring higher sensitivity or structural elucidation of impurities, LC-MS may be more appropriate.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of Oral versus Intranasal Melevodopa Administration for Parkinson's Disease
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles, experimental methodologies, and underlying signaling pathways of Melevodopa delivery.
The administration of levodopa (B1675098), the gold-standard treatment for Parkinson's disease, is often complicated by issues of variable absorption and bioavailability when delivered orally. Melevodopa, a methyl ester prodrug of levodopa, offers potential advantages, and its delivery via the intranasal route is an area of active investigation aimed at bypassing the gastrointestinal tract and achieving more rapid and consistent brain uptake. This guide provides a comparative overview of oral and intranasal Melevodopa administration, supported by experimental data and detailed methodologies.
Data Presentation: Pharmacokinetic Comparison
The following tables summarize the key pharmacokinetic parameters of levodopa following oral and intranasal administration of Melevodopa or levodopa formulations from various preclinical and clinical studies.
| Oral Administration | Tmax (hours) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Levodopa/Carbidopa (B1219) Tablets | 0.5 - 2.0 | Varies widely | ~30 | [1] |
| Melevodopa/Carbidopa Effervescent Tablets | Quicker than standard tablets | Generally higher than standard tablets | Improved compared to standard tablets | [2][3] |
| Levodopa/Carbidopa Multiparticulate Matrix | ~0.4 - 0.9 | 30.62 ± 3.37 (Sinemet® CR) to 36.28 ± 1.52 | Higher than Sinemet® CR | [4] |
| Intranasal Administration | Tmax (minutes) | Cmax (ng/mL) | Bioavailability (%) | Brain Targeting Efficiency (AUCbrain/AUCplasma) | Reference |
| Levodopa Methyl Ester (LDME) Powder | Faster than solution | Not specified | 66.7 - 82.4 | 0.98 - 1.08 | [5] |
| Levodopa-loaded Chitosan Nanoparticles | ~60 | Significantly enhanced vs. solution | ~2-fold higher than unmodified Levodopa | Not specified | [6] |
| GCPQ-L-DOPA Nanoparticles | 120 (for brain dopamine) | 94 ng/g (dopamine in brain) | 17-fold higher plasma Cmax vs. L-DOPA alone | Significantly higher brain DA levels | [7] |
| Nanosomal Levodopa Drops | 120 (for plasma levodopa) | 18.23 ± 1.68 | 244.4% relative to oral Madopar® | Not specified | [8] |
Experimental Protocols
Quantification of Levodopa in Plasma and Brain Tissue via HPLC
Objective: To determine the concentration of levodopa in biological matrices.
Methodology:
-
Sample Preparation:
-
Plasma samples are obtained by centrifuging whole blood collected in heparinized tubes.[2]
-
Brain tissue is homogenized in a suitable buffer.
-
Proteins are precipitated from plasma or brain homogenate using an acid, such as perchloric acid. The mixture is then centrifuged to separate the supernatant.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system equipped with a UV or electrochemical detector is used.[9][10]
-
Column: A reverse-phase C18 column is commonly employed.[11]
-
Mobile Phase: An isocratic mobile phase, typically consisting of an aqueous buffer (e.g., potassium phosphate) with an organic modifier like methanol, is used. The pH is usually acidic.[9][12]
-
Detection: UV detection is often set at a wavelength of 284 nm.[11]
-
-
Quantification:
-
A standard curve is generated using known concentrations of levodopa.
-
The concentration of levodopa in the samples is determined by comparing their peak areas to the standard curve.[12]
-
In Vitro Nasal Mucosa Permeation Study
Objective: To evaluate the permeation of Melevodopa/levodopa across the nasal mucosa.
Methodology:
-
Apparatus: A Franz diffusion cell is used for this assay.[13][14]
-
Membrane: Freshly excised porcine or rabbit nasal mucosa is mounted between the donor and receptor compartments of the Franz diffusion cell.[13][15]
-
Procedure:
-
The receptor compartment is filled with a suitable buffer solution, maintained at 37°C, and stirred continuously.
-
The test formulation (e.g., intranasal Melevodopa solution or nanoparticle suspension) is placed in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for levodopa concentration using a validated analytical method like HPLC.[13]
-
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss).[13]
Assessment of Motor Function in a Rodent Model of Parkinson's Disease
Objective: To evaluate the efficacy of Melevodopa formulations in reversing motor deficits in an animal model of Parkinson's disease.
Methodology:
-
Animal Model: A neurotoxin-induced model is commonly used, where rodents (mice or rats) are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration.[16][17]
-
Behavioral Tests:
-
Rotarod Test: This test assesses motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded.[16]
-
Pole Test: This test measures bradykinesia. The mouse is placed head-up on top of a vertical pole, and the time to turn and descend is measured.[17]
-
Open Field Test: This test evaluates general locomotor activity, including distance traveled and movement speed.[18]
-
-
Procedure:
-
Animals are first trained on the respective tasks to establish a baseline performance.
-
After the induction of the Parkinsonian phenotype, motor function is assessed.
-
Animals are then treated with either oral or intranasal Melevodopa formulations, and their motor performance is re-evaluated at different time points post-administration.[1]
-
Mandatory Visualization
Levodopa Metabolism and Dopamine (B1211576) Synthesis Pathway
Caption: Levodopa metabolism in the periphery and CNS.
Experimental Workflow for Comparative Study
References
- 1. In vitro and in vivo evaluation of levodopa-loaded nanoparticles for nose to brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and evaluation of levodopa methyl ester intranasal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of Levodopa Loaded Polymeric Nanoparticles for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Particulate levodopa nose-to-brain delivery targets dopamine to the brain with no plasma exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Nanosomal Form of Levodopa in Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Ex Vivo Permeation Study of Levodopa Using In Situ Gelling Systems for Nasal Drug Delivery | Dangova | Varna Medical Forum [journals.mu-varna.bg]
- 14. Spray Dried Levodopa-Doped Powder Potentially for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
Assessing the Long-Term Efficacy of Melevodopa Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Melevodopa hydrochloride, a methyl ester prodrug of levodopa (B1675098), has been developed to enhance the pharmacokinetic profile of levodopa, the cornerstone of Parkinson's disease treatment. Its increased solubility is designed for more rapid and consistent absorption compared to standard levodopa formulations.[1][2] This guide provides a comparative assessment of the long-term efficacy of this compound against other established Parkinson's disease therapies, supported by available experimental data.
Executive Summary
This compound offers pharmacokinetic advantages, including faster absorption and a more reliable plasma concentration profile, which theoretically could translate to improved long-term motor control in Parkinson's disease.[3] However, current clinical evidence on its long-term efficacy is limited. Short-term studies suggest a potential trend towards reducing "OFF" time, though a pivotal trial did not meet its primary endpoint.[4] In contrast, alternatives such as standard immediate-release (IR) and controlled-release (CR) levodopa/carbidopa, as well as dopamine (B1211576) agonists, have a more extensive body of long-term clinical data. While these established therapies have demonstrated sustained efficacy in managing motor symptoms, they are also associated with well-documented long-term complications such as motor fluctuations and dyskinesia.[5][6]
Comparative Analysis of Therapeutic Alternatives
The management of Parkinson's disease aims to control motor symptoms and improve quality of life, with treatment choice often evolving with disease progression. This compound is positioned as an alternative to conventional levodopa formulations, particularly in patients experiencing motor fluctuations.
Pharmacokinetic Profile
A key differentiator for this compound is its pharmacokinetic profile. As a highly soluble prodrug, it is rapidly hydrolyzed to levodopa after ingestion.[7]
| Parameter | This compound/Carbidopa (Effervescent) | Standard Levodopa/Carbidopa (Tablets) |
| Time to Maximum Concentration (Tmax) | Shorter | Longer |
| Plasma Concentration Variability | Less inter- and intra-patient variability | More variable |
| Drug Accumulation | Less noticeable | More apparent with repeated doses |
Data synthesized from pharmacokinetic studies.[3]
This profile suggests that Melevodopa could provide a more predictable and rapid onset of action, which is particularly beneficial for managing "wearing-off" periods.
Clinical Efficacy: Motor Symptom Control
The primary measure of efficacy in Parkinson's disease treatment is the reduction of "OFF" time, the periods when motor symptoms are not adequately controlled.
| Treatment | Key Long-Term Efficacy Findings |
| This compound/Carbidopa | A randomized, double-blind study (n=221) showed a non-statistically significant trend (P=0.07) in reducing total daily "OFF" time compared to standard levodopa/carbidopa. The Melevodopa group had a mean reduction of 39.4 minutes in daily "OFF" time, while the standard levodopa group had a mean increase of 3.5 minutes.[4] Long-term data beyond this study is not readily available. |
| Standard Levodopa/Carbidopa (IR) | Remains the most effective symptomatic treatment. Long-term use is associated with the development of motor fluctuations and dyskinesias in a majority of patients after 5 years.[2] |
| Controlled-Release (CR) Levodopa/Carbidopa | A 5-year randomized multicenter study comparing IR and CR levodopa in levodopa-naïve patients found no significant difference in the incidence of motor fluctuations or dyskinesia between the two groups after 5 years (20.6% in IR vs. 21.8% in CR).[8] |
| Dopamine Agonists | As an initial treatment, dopamine agonists are associated with a lower risk of developing motor complications compared to levodopa. However, levodopa provides superior motor symptom control as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[9] |
Long-Term Motor Complications
A critical aspect of long-term efficacy is the incidence and severity of motor complications, primarily dyskinesias and motor fluctuations.
| Treatment | Incidence of Dyskinesia (Long-Term) |
| This compound/Carbidopa | A systematic review of five efficacy/safety studies suggested no increased risk of levodopa-induced dyskinesias compared to standard levodopa/carbidopa formulations in the short term.[8] Long-term data is lacking. |
| Standard Levodopa/Carbidopa | High incidence, with up to 80% of patients experiencing dyskinesia after 5-10 years of treatment.[10] |
| Dopamine Agonists | Lower incidence of dyskinesia compared to levodopa when used as initial therapy.[11] |
Experimental Protocols
Melevodopa/Carbidopa Effervescent Formulation Trial for Motor Fluctuations
-
Study Design: A randomized, double-blind, double-dummy, controlled parallel-group study.[4]
-
Participants: 221 patients with Parkinson's disease experiencing motor fluctuations.[4]
-
Intervention: Oral this compound/carbidopa (M/C) effervescent tablets versus standard oral formulation levodopa/carbidopa (L/C) tablets.[4]
-
Primary Endpoint: Change in total daily "OFF" time from baseline.[4]
-
Duration: The duration of the double-blind phase of this specific study was not detailed in the provided abstract.
Pharmacokinetic Study of Melevodopa/Carbidopa
-
Study Design: A single-centre, randomized, double-blind, double-dummy, two-period crossover study.[3]
-
Participants: 25 patients with fluctuating Parkinson's disease.[3]
-
Intervention: Repeated doses of effervescent Melevodopa/carbidopa (V1512; Sirio) compared with standard-release levodopa/carbidopa tablets.[3]
-
Pharmacokinetic Parameters Measured: Area under the plasma-concentration time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (tmax).[3]
Visualizations
Signaling Pathway of Levodopa-Induced Dyskinesia
Caption: Signaling cascade in levodopa-induced dyskinesia.
Experimental Workflow: Melevodopa Clinical Trial
Caption: Workflow of a comparative clinical trial.
Conclusion
This compound presents a promising pharmacokinetic profile that may offer advantages in the management of Parkinson's disease, particularly in reducing the unpredictability of motor fluctuations. However, the current body of evidence on its long-term efficacy is not as robust as that for established therapies. The single pivotal clinical trial, while showing a favorable trend, did not definitively establish superiority over standard levodopa/carbidopa in reducing "OFF" time.[4] Further long-term, large-scale clinical trials are necessary to fully elucidate the role of this compound in the long-term management of Parkinson's disease and its impact on the development of motor complications. For researchers and drug development professionals, the focus should be on designing studies that can provide this much-needed long-term data, including direct comparisons with other levodopa formulations and dopamine agonists over several years.
References
- 1. osf.io [osf.io]
- 2. researchgate.net [researchgate.net]
- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term effectiveness of dopamine agonists and monoamine oxidase B inhibitors compared with levodopa as initial treatment for Parkinson's disease (PD MED): a large, open-label, pragmatic randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levodopa-induced dyskinesia - Wikipedia [en.wikipedia.org]
- 11. Parkinson's disease: levodopa-induced dyskinesia and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Melevodopa Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Melevodopa hydrochloride now have a comprehensive guide for its proper and safe disposal. This document outlines essential safety protocols, step-by-step disposal procedures, and regulatory considerations to ensure the responsible management of this pharmaceutical compound in a laboratory setting. Adherence to these guidelines is crucial for personnel safety and environmental protection.
This compound, a methyl ester of levodopa, requires careful handling due to its potential hazards. As with all laboratory chemicals, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the immediate actions required in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is required to prevent skin contact.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data for this compound
The following table summarizes key quantitative data related to the handling and disposal of this compound.
| Property | Value |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Signal Word | Warning |
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it must be managed through your institution's hazardous waste program. It is illegal in many jurisdictions to dispose of such chemical waste down the sanitary sewer or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels in a designated, compatible hazardous waste container.
-
Aqueous Waste: Collect all solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[1][2]
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started.[1][3]
-
Ensure the label is securely affixed to the container and is legible.[1][4]
3. Storage:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[5]
-
Store incompatible waste streams separately to prevent accidental reactions.
4. Disposal Request:
-
Once the hazardous waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and disposal.
Experimental Protocol: Neutralization of Amine Hydrochloride Waste (General Guidance)
Disclaimer: The following is a general protocol for the neutralization of amine hydrochloride waste. This procedure has not been specifically validated for this compound and should be thoroughly evaluated and approved by your institution's EHS department before implementation.
Objective: To neutralize the acidic nature of the hydrochloride salt before collection as hazardous waste. This may be a required pre-treatment step at some institutions.
Materials:
-
Aqueous waste containing this compound
-
1 M sodium hydroxide (B78521) (NaOH) or another suitable base
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood while wearing all required PPE.
-
Place the beaker containing the aqueous amine hydrochloride waste on a stir plate and add a magnetic stir bar.
-
Neutralization: Begin stirring the solution. Slowly and carefully add the 1 M base solution dropwise to the stirring waste.
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or a pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Waste Collection: Once neutralized, transfer the solution to a designated hazardous waste container, ensuring it is properly labeled as "Neutralized this compound waste" along with all other required information.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Melevodopa Hydrochloride
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Melevodopa hydrochloride. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves (minimum 4 mil thickness) is recommended. | Protects against skin irritation and absorption. Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents eye irritation from dust particles or splashes.[1][2] |
| Lab Coat | A disposable, low-permeability gown or a tightly woven lab coat with knit cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-certified N95 respirator or a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), is required. | Prevents respiratory tract irritation from inhalation of the powder. |
Operational Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2]
-
Keep the container tightly closed and clearly labeled.
Weighing and Aliquoting:
-
All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use dedicated spatulas and weigh boats.
-
Clean all equipment and the work surface thoroughly after each use.
Emergency Procedures
Spill Response:
In the event of a spill, follow this step-by-step procedure. A spill kit containing the necessary materials should be readily accessible in the laboratory.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill:
-
For small powder spills, gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne.
-
Carefully wet the absorbent material with water to dissolve the powder.
-
-
Clean the Area:
-
Using forceps, carefully pick up the absorbent material and any contaminated debris.
-
Place all contaminated materials into a labeled hazardous waste bag.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination and dispose of it as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: This includes unused or expired compounds, contaminated absorbent materials from spills, and grossly contaminated PPE.
-
Liquid Waste: This includes solutions containing this compound.
-
Sharps: This includes needles, syringes, or any other sharp objects contaminated with the compound.
Disposal Procedure:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams.
-
Containerize:
-
Place solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.
-
Dispose of contaminated sharps in a designated sharps container for chemical waste.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated and secure satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow Guides
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step procedure for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
